4-Bromobenzaldehyde tosylhydrazone
Description
BenchChem offers high-quality 4-Bromobenzaldehyde tosylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzaldehyde tosylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBUIWCUYKVNL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Bromobenzaldehyde Tosylhydrazone: A Technical Guide for Advanced Carbene and Cross-Coupling Precursors
Executive Summary
In modern synthetic organic chemistry and drug development, the strategic selection of bifunctional building blocks is paramount. 4-Bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) serves as a highly versatile intermediate[1]. It features two distinct reactive handles: an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) and a tosylhydrazone moiety that functions as a masked diazo compound[2]. When subjected to basic conditions, this compound readily generates metal-carbene complexes, enabling complex cyclopropanations, epoxidations, and C-C bond-forming cross-coupling reactions[2].
This whitepaper provides a comprehensive, self-validating protocol for the synthesis and characterization of 4-bromobenzaldehyde tosylhydrazone, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity reproduction in the laboratory.
Mechanistic Rationale & Synthesis Workflow
The synthesis of 4-bromobenzaldehyde tosylhydrazone relies on the condensation of 4-bromobenzaldehyde with p-toluenesulfonylhydrazide. As application scientists, we exploit the nucleophilic nature of the terminal amine on the hydrazide, which readily attacks the highly electrophilic carbonyl carbon of the aldehyde[3][4].
The reaction proceeds through an unstable hemiaminal intermediate. By applying mild heat and utilizing an alcoholic solvent (such as absolute ethanol), we thermodynamically drive the dehydration of this intermediate to form the stable carbon-nitrogen double bond (imine/hydrazone). Ethanol is specifically chosen for its temperature-dependent solubility profile: both starting materials are highly soluble at reflux, but the resulting tosylhydrazone exhibits poor solubility at room temperature. This creates a self-purifying system where the product precipitates out of solution, driving the equilibrium forward according to Le Chatelier's principle and minimizing the need for complex chromatographic purification[3][4].
Workflow of 4-Bromobenzaldehyde Tosylhydrazone synthesis via condensation.
Self-Validating Experimental Protocol
The following methodology is designed to be self-validating, meaning each step includes an in-process control to verify success before proceeding. This specific protocol is scaled for a ~30 mmol reaction, which reliably yields >80% of the target compound[3].
Step-by-Step Methodology
-
Preparation & Dissolution (Verification of Solvation):
-
Add 5.6 g (30.0 mmol) of 4-bromobenzaldehyde and 5.6 g (30.0 mmol) of p-toluenesulfonylhydrazide to a 250 mL round-bottom flask[3].
-
Add 50 mL of absolute ethanol.
-
Causality Check: Stir the mixture at room temperature. The suspension will be cloudy. Begin heating to reflux (approx. 78 °C). Complete dissolution must occur, confirming that the starting materials are fully solvated and available for collision.
-
-
Reaction Progression (TLC Validation):
-
Maintain reflux for 1 to 2 hours.
-
In-Process Control: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The reaction is complete when the UV-active aldehyde spot (which stains strongly with 2,4-DNP) completely disappears, replaced by a lower-Rf product spot.
-
-
Crystallization (Thermodynamic Precipitation):
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Causality Check: As the solution cools, a white to off-white crystalline solid should begin to precipitate. This confirms the formation of the tosylhydrazone, which is insoluble in cold ethanol. To maximize yield, place the flask in an ice-water bath (0 °C) for an additional 30 minutes.
-
-
Isolation & Washing (Purity Assurance):
-
Isolate the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 15 mL of ice-cold ethanol to remove any unreacted starting materials or trace impurities. Note: The ethanol must be ice-cold to prevent product dissolution.
-
-
Drying & End-Point Validation:
Quantitative Data & Characterization
Thorough characterization is required to ensure the integrity of the tosylhydrazone prior to its use in sensitive downstream catalytic cycles. The tables below summarize the expected physicochemical properties and spectral signatures based on established literature for tosylhydrazone derivatives[1][3][4].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Bromobenzaldehyde tosylhydrazone |
| CAS Number | 19350-68-6 |
| Molecular Formula | C₁₄H₁₃BrN₂O₂S |
| Molecular Weight | 353.24 g/mol |
| Melting Point | 171.0 – 176.0 °C |
| Appearance | White to off-white crystalline solid |
Table 2: Key Spectral Signatures (Expected Values)
| Analytical Technique | Signal / Shift | Structural Assignment |
| ¹H NMR (DMSO-d₆) | ~11.50 ppm (s, 1H) | Sulfonamide N-H proton[4] |
| ¹H NMR (DMSO-d₆) | ~7.91 ppm (s, 1H) | Imine C-H (PhCH=N) proton[4] |
| IR Spectroscopy | ~3200 cm⁻¹ | N-H stretching vibration |
| IR Spectroscopy | ~1595 cm⁻¹ | C=N stretching vibration[4] |
| IR Spectroscopy | ~1330, 1160 cm⁻¹ | S=O asymmetric/symmetric stretch |
Downstream Application Logic: Carbene Generation
The primary utility of 4-bromobenzaldehyde tosylhydrazone lies in its ability to act as a diazo surrogate. Handling pure diazo compounds is notoriously hazardous due to their explosive nature and toxicity. Tosylhydrazones elegantly bypass this issue.
When treated with a strong base (such as sodium methoxide in the Bamford-Stevens reaction, or lithium tert-butoxide), the sulfonamide nitrogen is deprotonated. Subsequent heating induces the elimination of the sulfinate leaving group, generating a transient diazo intermediate in situ. In the presence of transition metal catalysts (e.g., Rhodium or Palladium), this diazo species extrudes nitrogen gas to form a highly reactive metal-carbene complex, which can then undergo cyclopropanation or cross-coupling insertion reactions[2].
Mechanistic pathway for metal-carbene generation from tosylhydrazones.
References
- Source: tennessee.
- Source: wikipedia.
- Source: nih.gov (PMC)
- Source: molaid.
- Source: sigmaaldrich.
Sources
- 1. p-bromobenzaldehyde tosylhydrazone - CAS号 19350-68-6 - 摩熵化学 [molaid.com]
- 2. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
properties and structure of 4-Bromobenzaldehyde tosylhydrazone
This guide serves as an authoritative technical resource on 4-Bromobenzaldehyde Tosylhydrazone , a pivotal intermediate in synthetic organic chemistry. It synthesizes physicochemical data, validated synthetic protocols, and mechanistic insights for researchers in drug discovery and materials science.
Structure, Properties, and Synthetic Utility
Executive Summary
4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a sulfonylhydrazone derivative primarily utilized as a precursor for 4-bromophenyldiazomethane and 4-bromophenylcarbene via the Bamford-Stevens reaction. Its dual functionality—a labile hydrazone core and a chemically robust aryl bromide—allows for orthogonal reactivity. It serves as a "safety-catch" diazo precursor and a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) either prior to or following hydrazone transformation.
Physicochemical Profile
The compound exists as a stable, white to off-white crystalline solid.[1] The sulfonyl group imparts crystallinity and stability, preventing the spontaneous decomposition often seen with simple hydrazones.
| Property | Data | Notes |
| IUPAC Name | E-isomer is thermodynamically favored. | |
| Molecular Formula | ||
| Molecular Weight | 369.23 g/mol | |
| Melting Point | 172.0 – 176.0 °C | Sharp melting range indicates high purity potential [1]. |
| Solubility | DMSO, DMF, hot Ethanol | Limited solubility in water and hexanes. |
| Appearance | White crystalline powder | |
| Stability | Stable at RT; acid/base sensitive | Decomposes to diazo species under basic conditions. |
Molecular Architecture & Spectroscopy
Structural Conformation
The C=N double bond adopts the (E)-configuration to minimize steric repulsion between the bulky tosyl group and the phenyl ring. The 4-bromo substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the hydrazone N-H proton compared to the non-substituted analog.
Spectroscopic Fingerprint
The following NMR data is diagnostic for the purified compound in DMSO-
-
NMR (400 MHz, DMSO-
):- 11.57 (s, 1H): N-H proton.[2] Highly deshielded due to the electron-withdrawing sulfonyl group.
-
7.89 (s, 1H): Imine proton (
). Diagnostic singlet confirming the hydrazone formation. -
7.76 (d,
Hz, 2H): Tosyl aromatic protons (ortho to ). -
7.60 (d,
Hz, 2H): Benzyl aromatic protons (ortho to Br). -
7.51 (d,
Hz, 2H): Benzyl aromatic protons (meta to Br). -
7.41 (d,
Hz, 2H): Tosyl aromatic protons (meta to ). - 2.38 (s, 3H): Tosyl methyl group.
-
NMR (100 MHz, DMSO-
):-
146.2, 143.9, 136.6, 133.4, 132.3, 130.2, 129.1, 127.7, 123.8, 21.5 (Tosyl-
).
-
146.2, 143.9, 136.6, 133.4, 132.3, 130.2, 129.1, 127.7, 123.8, 21.5 (Tosyl-
Synthetic Protocol
Methodology: Acid-Catalyzed Condensation
While tosylhydrazones can form without catalysis, the addition of a weak acid ensures rapid conversion and minimizes azine formation.
Reagents:
- -Toluenesulfonyl hydrazide (1.05 equiv)
-
Ethanol (Solvent, 5 mL/mmol)
-
Glacial Acetic Acid (Catalytic, 1-2 drops) or HCl (trace)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (e.g., 5.6 g, 30 mmol) in absolute ethanol (approx. 50 mL). Slight warming (40°C) may speed up dissolution.
-
Addition: Add
-toluenesulfonyl hydrazide (6.15 g, 33 mmol) in a single portion. -
Catalysis: Add 2 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature. A white precipitate typically begins to form within 15–30 minutes.
-
Optimization: If precipitation is slow, heat to reflux for 1 hour, then cool slowly to room temperature.
-
-
Workup: Cool the mixture in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold ethanol (
mL) and then cold pentane or hexanes to remove residual aldehyde. -
Drying: Dry under high vacuum/desiccator. Recrystallization from ethanol/water is possible but rarely necessary if the MP is within range (172–176°C).
Visualized Synthesis Workflow
Caption: Acid-catalyzed condensation pathway yielding the tosylhydrazone product.
Mechanistic Versatility & Applications[5]
The core utility of 4-bromobenzaldehyde tosylhydrazone lies in its ability to generate reactive intermediates (diazo compounds, carbenes, or vinyl anions) under specific conditions.[5]
A. Bamford-Stevens Reaction (Carbene Generation)
Treatment with a strong base (NaOMe, NaH) in an aprotic solvent leads to the thermal decomposition of the diazo intermediate, generating a carbene. This carbene can undergo insertion or dimerization.
-
Pathway: Base deprotonates NH
Sulfinate elimination Diazo species loss Carbene.
B. Shapiro Reaction (Vinyllithium Generation)
Treatment with alkyllithium (e.g.,
C. Palladium-Catalyzed Cross-Coupling
The C-Br bond remains intact during hydrazone formation, allowing for Suzuki or Buchwald-Hartwig couplings before or after the hydrazone chemistry.
-
Note: Pd-catalyzed cross-coupling of the tosylhydrazone moiety itself with aryl halides is also possible (Barluenga's coupling), utilizing the in-situ generated diazo species as a nucleophile.
Reaction Pathway Diagram
Caption: Divergent reactivity pathways: Bamford-Stevens (Carbene/Cation), Shapiro (Vinyl Anion), and Pd-Coupling.
Safety & Handling
-
Diazo Hazard: While the tosylhydrazone itself is stable, treatment with base generates 4-bromophenyldiazomethane , which is potentially explosive and toxic. All basic decomposition reactions must be performed in a fume hood behind a blast shield.
-
Toxicity: Brominated aromatics are often irritants. Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Storage: Store in a cool, dry place. Unlike the aldehyde precursor, the tosylhydrazone is less prone to air oxidation but should still be kept in a sealed container.
References
-
Kabalka, G. W., et al. "The alkylation of Aryl Aldehyde Tosylhydrazones." University of Tennessee, Knoxville, Trace: Tennessee Research and Creative Exchange, 1991 . Link
-
Aggarwal, V. K., et al. "Stoichiometric Photochemical Carbene Transfer by Bamford–Stevens Reaction." Chemistry – A European Journal, 2020 , 26(12), 2586–2591. Link
-
BenchChem.[3] "Properties and Synthesis of Benzaldehyde, 4-bromo-, hydrazone Derivatives." BenchChem Technical Library, 2025 . Link
-
Organic Syntheses. "Benzaldehyde Tosylhydrazone and Phenyldiazomethane."[6] Org.[5][7][8] Synth.1970 , 50, 6; Coll. Vol. 6, 292. Link
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-Bromobenzaldehyde Tosylhydrazone: Synthesis, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 4-bromobenzaldehyde tosylhydrazone, a versatile chemical intermediate with significant applications in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and key applications, with a focus on the mechanistic rationale behind its reactivity and detailed, field-proven experimental protocols.
Introduction: A Bifunctional Reagent for Complex Synthesis
4-Bromobenzaldehyde tosylhydrazone is a crystalline solid that serves as a stable and reliable precursor for a variety of reactive intermediates. Its molecular architecture is strategically designed for synthetic utility, featuring two key functional components:
-
The Tosylhydrazone Moiety: This functional group is a cornerstone of classic and contemporary organic reactions. Under basic conditions, it serves as a precursor to diazo compounds and vinyllithium species, enabling a range of carbon-carbon bond-forming reactions.
-
The 4-Bromophenyl Group: The bromine atom on the aromatic ring acts as a versatile synthetic handle. It is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse aryl, vinyl, or alkynyl substituents.
This dual functionality makes 4-bromobenzaldehyde tosylhydrazone a powerful building block for the construction of complex molecular scaffolds, particularly in the synthesis of pharmaceuticals and advanced materials.
Core Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use and for the development of robust and reproducible synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 19350-68-6 | [1] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂S | [1] |
| Molecular Weight | 353.24 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid | |
| Solubility | Expected to be soluble in many common organic solvents (e.g., THF, Dichloromethane, Chloroform) and poorly soluble in water |
Note: Detailed experimental data such as melting point and specific spectroscopic analyses (¹H NMR, ¹³C NMR, IR) for this specific compound are not extensively published. However, the expected spectral characteristics can be inferred from its constituent parts, 4-bromobenzaldehyde and p-toluenesulfonyl hydrazide.
Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
The preparation of tosylhydrazones is a robust and well-established transformation, typically proceeding via the condensation of an aldehyde or ketone with p-toluenesulfonyl hydrazide (TsNHNH₂). The reaction is generally acid-catalyzed and driven to completion by the removal of water.
Rationale for Experimental Choices
The selection of an acidic catalyst is crucial for activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the terminal nitrogen of the tosylhydrazide. Glacial acetic acid is a common and effective choice due to its appropriate pKa and its ability to act as a solvent. The use of an alcohol solvent, such as ethanol, facilitates the dissolution of both reactants and allows the reaction to be conducted at a reflux temperature, thereby increasing the reaction rate. The product's insolubility in the cooled reaction mixture provides a straightforward method for isolation and purification via filtration.
Experimental Protocol: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This protocol describes a standard laboratory procedure for the preparation of 4-bromobenzaldehyde tosylhydrazone from commercially available starting materials.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
p-Toluenesulfonyl hydrazide (1.05 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde in a minimal amount of warm ethanol.
-
To this solution, add p-toluenesulfonyl hydrazide. A slight excess of the hydrazide is used to ensure complete consumption of the aldehyde.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzaldehyde spot.
-
Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the purified 4-bromobenzaldehyde tosylhydrazone under vacuum.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromobenzaldehyde Tosylhydrazone.
Key Applications in Organic Synthesis
The synthetic utility of 4-bromobenzaldehyde tosylhydrazone is primarily centered around two transformative reactions: the Shapiro reaction and palladium-catalyzed cross-coupling reactions.
The Shapiro Reaction: From Aldehydes to Alkenes and Vinyllithium Reagents
The Shapiro reaction is a powerful method for converting aldehydes and ketones into alkenes via their tosylhydrazone derivatives.[2] Treatment of the tosylhydrazone with two equivalents of a strong organolithium base, such as n-butyllithium or sec-butyllithium, leads to the formation of a vinyllithium intermediate, which can then be quenched with an electrophile.
Causality of the Mechanism:
-
Double Deprotonation: The first equivalent of the organolithium base deprotonates the more acidic N-H proton. The second equivalent abstracts a proton from the carbon atom adjacent to the hydrazone, a process directed by the stereochemistry of the C=N bond.[2]
-
Elimination of Lithium Tosylinate: The resulting dianion collapses, eliminating lithium p-toluenesulfinate.
-
Extrusion of Nitrogen: This elimination generates a transient vinyldiazene species, which rapidly loses molecular nitrogen (N₂) to form the vinyllithium reagent. This extrusion of nitrogen gas is the thermodynamic driving force for the reaction.
-
Electrophilic Quench: The vinyllithium species can be quenched with a proton source (like water) to yield an alkene, or it can react with a variety of other electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form more complex substituted alkenes.
When 4-bromobenzaldehyde tosylhydrazone is subjected to Shapiro reaction conditions, the resulting product is a 1-bromo-4-vinyllithiumbenzene intermediate. This species can be protonated to yield 1-bromo-4-vinylbenzene, a valuable monomer, or it can be trapped with other electrophiles for further synthetic elaboration.
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-Bromobenzaldehyde Tosylhydrazone
Abstract
Introduction
4-Bromobenzaldehyde tosylhydrazone is a derivative of 4-bromobenzaldehyde and belongs to the class of tosylhydrazones. These compounds are of significant interest in organic synthesis, serving as versatile intermediates. The tosylhydrazone functional group is a key player in various chemical transformations, including the Shapiro reaction and as a source of carbenes for cyclopropanation and other insertion reactions. The presence of a bromine atom on the aromatic ring provides a site for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, making 4-bromobenzaldehyde tosylhydrazone a valuable building block for the synthesis of complex organic molecules.
Accurate structural characterization is paramount in chemical synthesis to ensure the identity and purity of the compounds being investigated. NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of 4-bromobenzaldehyde tosylhydrazone, providing a foundational understanding for researchers working with this and similar chemical entities.
Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
The synthesis of 4-bromobenzaldehyde tosylhydrazone is typically achieved through a condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonylhydrazide. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding tosylhydrazone.
Experimental Protocol
Materials:
-
4-Bromobenzaldehyde
-
p-Toluenesulfonylhydrazide
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acid (e.g., glacial acetic acid or hydrochloric acid)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-bromobenzaldehyde in a minimal amount of warm ethanol.
-
Add a stoichiometric amount (1.0 equivalent) of p-toluenesulfonylhydrazide to the solution.
-
Add a few drops of a catalytic acid (e.g., glacial acetic acid) to the reaction mixture.
-
The mixture is then typically stirred at room temperature or gently heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
The solid product is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Caption: Synthetic workflow for 4-bromobenzaldehyde tosylhydrazone.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-bromobenzaldehyde tosylhydrazone is predicted to exhibit distinct signals corresponding to the protons in different chemical environments. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings and the overall molecular structure.
Peak Assignments and Interpretation
The structure of 4-bromobenzaldehyde tosylhydrazone contains several types of protons that will give rise to characteristic signals in the ¹H NMR spectrum:
-
Aromatic Protons (4-bromobenzaldehyde moiety): The para-substituted benzene ring will show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the imine carbon (H-2' and H-6') will be in a different chemical environment than the protons ortho to the bromine atom (H-3' and H-5').
-
Aromatic Protons (Tosyl moiety): The para-substituted benzene ring of the tosyl group will also display an AA'BB' system, with two doublets for the protons ortho and meta to the sulfonyl group.
-
Imine Proton (-CH=N-): This proton will appear as a singlet in the downfield region of the spectrum.
-
N-H Proton: The proton on the nitrogen atom of the hydrazone moiety will also be a singlet, and its chemical shift can be variable and concentration-dependent. It may also exhibit broadening.
-
Methyl Protons (-CH₃): The three protons of the methyl group on the tosyl moiety will appear as a singlet in the upfield region of the spectrum.
The predicted chemical shifts are summarized in the table below. These predictions are based on typical chemical shift values for similar functional groups and the analysis of NMR data for related compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 11.0 - 12.0 | Singlet | - | 1H |
| -CH=N- | 8.0 - 8.5 | Singlet | - | 1H |
| Aromatic H (Tosyl, ortho to SO₂) | 7.8 - 8.0 | Doublet | ~8.0 | 2H |
| Aromatic H (4-bromophenyl, ortho to CH=N) | 7.6 - 7.8 | Doublet | ~8.5 | 2H |
| Aromatic H (4-bromophenyl, ortho to Br) | 7.5 - 7.7 | Doublet | ~8.5 | 2H |
| Aromatic H (Tosyl, meta to SO₂) | 7.3 - 7.5 | Doublet | ~8.0 | 2H |
| -CH₃ | 2.3 - 2.5 | Singlet | - | 3H |
Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-bromobenzaldehyde tosylhydrazone, distinct signals are expected for each unique carbon atom.
Peak Assignments and Interpretation
The predicted ¹³C NMR chemical shifts are based on the known effects of substituents on aromatic rings and the characteristic chemical shifts of carbons in similar functional groups.
-
Imine Carbon (-CH=N-): This carbon is expected to resonate in the downfield region, typically between 140 and 160 ppm.
-
Aromatic Carbons: The carbon atoms of the two aromatic rings will appear in the range of approximately 120 to 145 ppm. The chemical shifts will be influenced by the attached substituents (-Br, -CH=N-, -SO₂-). The carbon attached to the bromine atom (C-Br) and the carbons attached to the sulfonyl group will have characteristic chemical shifts.
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, typically around 20-25 ppm.
The predicted chemical shifts for the carbon atoms are summarized in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N | 145 - 155 |
| Aromatic C (Tosyl, C-SO₂) | 143 - 145 |
| Aromatic C (Tosyl, C-CH₃) | 135 - 140 |
| Aromatic C (4-bromophenyl, C-CH=N) | 133 - 136 |
| Aromatic C (Tosyl, CH) | 128 - 130 |
| Aromatic C (4-bromophenyl, CH) | 127 - 132 |
| Aromatic C (4-bromophenyl, C-Br) | 124 - 128 |
| -CH₃ | 20 - 22 |
Note: These are predicted values and may vary based on experimental conditions.
Structural Visualization and Key NMR Correlations
The following diagram illustrates the structure of 4-bromobenzaldehyde tosylhydrazone with atom numbering for NMR assignment purposes.
Caption: Molecular structure of 4-bromobenzaldehyde tosylhydrazone.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 4-bromobenzaldehyde tosylhydrazone and a comprehensive, predictive analysis of its ¹H and ¹³C NMR spectra. The presented data, including predicted chemical shifts, multiplicities, and peak assignments, offers a robust framework for the structural verification of this important synthetic intermediate. While based on established spectroscopic principles and data from analogous compounds, researchers are encouraged to acquire experimental spectra for definitive characterization. This guide serves as a valuable resource for scientists and professionals in the fields of organic chemistry and drug discovery, facilitating a deeper understanding of the spectroscopic properties of tosylhydrazones.
References
-
At this time, a specific publication with experimentally verified ¹H and ¹³C NMR data for 4-bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) could not be located in the searched databases. The predicted data and interpretations are based on general principles of NMR spectroscopy and data from related compounds.
-
Shapiro, R. H. & Heath, M. J. (1967). Tosylhydrazones. V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis. Journal of the American Chemical Society, 89(22), 5734–5735. [Link]
-
Adlington, R. M., Barrett, A. G. M., & Barton, D. H. R. (1980). A convenient and general method for the deoxygenation of aldehydes and ketones. Journal of the Chemical Society, Chemical Communications, (21), 1036. [Link]
-
-
For NMR data of the starting material, 4-bromobenzaldehyde: 3. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved March 8, 2024, from [Link]
- For general ¹H and ¹³C NMR chemical shift ranges: 4. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. 5. Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
A Technical Guide to the Spectroscopic Characterization of 4-Bromobenzaldehyde Tosylhydrazone
This in-depth technical guide provides a comprehensive analysis of 4-Bromobenzaldehyde Tosylhydrazone using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deeper understanding of the underlying chemical principles that govern the spectroscopic behavior of this compound. Herein, we explore the causality behind experimental observations, ensuring a robust and self-validating interpretation of the spectral data.
Introduction: The Significance of 4-Bromobenzaldehyde Tosylhydrazone
4-Bromobenzaldehyde tosylhydrazone is a versatile organic compound that serves as a crucial intermediate in various synthetic transformations. As a derivative of both an aldehyde and hydrazine, it belongs to the class of tosylhydrazones, which are widely employed in organic synthesis, most notably in the Shapiro and Bamford-Stevens reactions for the formation of alkenes. The presence of the bromine atom and the tosyl group imparts unique reactivity and spectroscopic characteristics to the molecule, making its unambiguous identification paramount for the success of subsequent chemical steps. Accurate characterization by IR and MS is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and understanding reactivity.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The resulting IR spectrum provides a unique "fingerprint" of the functional groups present in a molecule.
Theoretical Framework: Vibrational Modes of 4-Bromobenzaldehyde Tosylhydrazone
The key to interpreting the IR spectrum of 4-Bromobenzaldehyde tosylhydrazone lies in recognizing its constituent functional groups and their expected vibrational frequencies. The principal functional groups include the N-H bond of the hydrazone, the C=N imine bond, the sulfonyl group (S=O), the aromatic rings (both the bromophenyl and the tosyl moieties), and the carbon-bromine (C-Br) bond.
-
N-H Stretch: The N-H bond in secondary amines and hydrazones typically exhibits a stretching vibration in the range of 3500-3300 cm⁻¹[1][2]. The exact position and shape of this peak can be influenced by hydrogen bonding.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings is expected to appear at wavenumbers slightly above 3000 cm⁻¹[3].
-
Aliphatic C-H Stretch: The methyl group on the tosyl moiety will show C-H stretching vibrations just below 3000 cm⁻¹[3].
-
C=N Stretch: The imine (C=N) double bond stretching vibration is a key characteristic of hydrazones and is typically observed in the 1690–1640 cm⁻¹ region[4]. Its intensity can vary.
-
Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the two aromatic rings usually appear as a series of peaks in the 1600–1450 cm⁻¹ range[1].
-
S=O Stretch: The sulfonyl group (SO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong absorptions found in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively.
-
C-N Stretch: The stretching vibration of the C-N single bond is expected in the 1250–1000 cm⁻¹ region[4].
-
C-Br Stretch: The carbon-bromine bond stretching vibration is typically found in the fingerprint region, often between 800 and 600 cm⁻¹[4].
Interpreting the Spectrum: A Self-Validating Approach
A representative IR spectrum of 4-Bromobenzaldehyde tosylhydrazone would be analyzed by systematically identifying the absorption bands corresponding to the functional groups detailed above. The presence of each of these characteristic peaks provides a piece of evidence that, when taken together, confirms the structure of the molecule. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹, which would be characteristic of the starting material 4-bromobenzaldehyde, is a crucial indicator of the successful formation of the tosylhydrazone[1].
Quantitative Data Summary: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3350 - 3200 | Medium, Sharp | N-H | Stretching |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H | Stretching |
| ~2950 - 2850 | Weak | Aliphatic C-H (CH₃) | Stretching |
| ~1640 - 1590 | Medium to Weak | C=N | Stretching |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C | In-ring Stretching |
| ~1350 - 1300 | Strong | Asymmetric S=O | Stretching |
| ~1160 - 1120 | Strong | Symmetric S=O | Stretching |
| ~1200 - 1100 | Medium | C-N | Stretching |
| ~850 - 800 | Strong | p-substituted benzene | C-H out-of-plane bend |
| ~750 - 650 | Medium to Strong | C-S | Stretching |
| ~700 - 500 | Medium | C-Br | Stretching |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species. The resulting mass spectrum provides information about the molecular weight of the compound and its structural features based on the observed fragmentation pattern[5][6].
Theoretical Framework: Fragmentation of 4-Bromobenzaldehyde Tosylhydrazone
The fragmentation of 4-Bromobenzaldehyde tosylhydrazone under EI conditions is a complex process that can be rationalized by considering the stability of the resulting fragment ions. Key features to anticipate in the mass spectrum include:
-
Molecular Ion Peak (M⁺˙): The molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, separated by two m/z units. This is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br[7][8]. This isotopic signature is a definitive indicator of a monobrominated compound.
-
Loss of the Tosyl Radical: A common fragmentation pathway for tosylhydrazones is the cleavage of the N-S bond, leading to the loss of the tosyl radical (CH₃C₆H₄SO₂˙).
-
Formation of the Bromotropylium Ion: Fragmentation can lead to the formation of the bromotropylium ion (C₇H₆Br⁺), which is a relatively stable aromatic cation.
-
Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical, leading to a fragment ion corresponding to the rest of the molecule.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a series of smaller ions that provide additional structural information.
Proposed Fragmentation Pathway
The electron ionization of 4-Bromobenzaldehyde tosylhydrazone initiates a cascade of fragmentation events. The logical flow of these fragmentations provides a self-validating system for structural confirmation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Dual-Reactivity Synthon: A Technical Guide to 4-Bromobenzaldehyde Tosylhydrazone in Modern Organic Synthesis
An In-Depth Technical Guide
This guide provides an in-depth exploration of 4-Bromobenzaldehyde N'-tosylhydrazone, a uniquely versatile reagent in contemporary organic synthesis. We will dissect its synthesis, fundamental reactivity, and its application as a dual-functionality building block. For researchers, medicinal chemists, and process development scientists, understanding the strategic use of this synthon offers a direct path to molecular complexity through elegant and efficient reaction design. We move beyond simple procedural descriptions to explain the mechanistic underpinnings of its reactivity, providing the causal logic required for effective troubleshooting and innovation.
Introduction: A Tale of Two Moieties
N-Tosylhydrazones, readily prepared from carbonyl compounds, have long been recognized as stable and manageable precursors to highly reactive diazo compounds.[1][2] This classic utility allows them to serve as sources for carbenes and carbenoids, enabling a host of powerful transformations including cyclopropanations, insertion reactions, and cycloadditions.[3]
The specific subject of this guide, 4-Bromobenzaldehyde tosylhydrazone, elevates this utility by incorporating a second, orthogonal reactive site: a synthetically valuable aryl bromide. This dual-functionality transforms a simple diazo precursor into a powerful linchpin reagent. It allows for a strategic, two-directional approach to molecular construction:
-
The Tosylhydrazone Moiety: Serves as a gateway to carbene-based chemistry and, more recently, as a nucleophilic partner in a new class of transition-metal-catalyzed cross-coupling reactions.[4]
-
The Aryl Bromide Moiety: Acts as a robust electrophilic handle for classic palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6]
This guide will illuminate how these two functionalities can be addressed independently or harnessed in powerful tandem sequences to rapidly assemble complex molecular architectures.
Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
The preparation of the title compound is a straightforward and high-yielding condensation reaction between commercially available 4-bromobenzaldehyde and p-toluenesulfonylhydrazide. The reaction is typically catalyzed by a small amount of acid.
Experimental Protocol: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol, 1.0 equiv) and p-toluenesulfonylhydrazide (10.06 g, 54.0 mmol, 1.0 equiv).
-
Solvent Addition: Add methanol (100 mL) to the flask.
-
Reaction: Stir the suspension at room temperature. The solids will gradually dissolve as the reaction proceeds, and a new precipitate (the product) will begin to form. Allow the reaction to stir for 4-6 hours. For less reactive substrates, gentle heating to reflux may be required to drive the reaction to completion.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexanes:ethyl acetate. The product will have a different Rf value than the starting aldehyde.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold methanol.
-
Drying: Dry the product under high vacuum to afford 4-Bromobenzaldehyde tosylhydrazone in typically >95% yield. The product is generally of high purity and can be used without further purification.
Caption: Divergent pathways of tosylhydrazone decomposition.
Modern Applications: The Tosylhydrazone as a Cross-Coupling Partner
While the classic Shapiro and Bamford-Stevens reactions are foundational, the most significant recent advances have positioned N-tosylhydrazones as versatile coupling partners in transition-metal-catalyzed reactions. [4][7]These methods bypass the need to handle potentially unstable diazo compounds by generating them in situ.
Palladium-Catalyzed Olefination (Barluenga-Valdés Coupling)
A paradigm-shifting application is the palladium-catalyzed coupling of N-tosylhydrazones with aryl halides, first reported by Barluenga. [8]In this reaction, the tosylhydrazone effectively serves as a vinyl nucleophile equivalent. This reaction is a powerful alternative to the Shapiro reaction for creating substituted styrenes and other olefins, often with greater functional group tolerance.
The catalytic cycle is believed to proceed as follows:
-
Oxidative Addition: An aryl halide (Ar'-X) adds to a Pd(0) catalyst to form an Ar'-Pd(II)-X complex.
-
Diazo Formation: The tosylhydrazone reacts with base to form the diazo compound in situ.
-
Carbene Complex Formation: The diazo compound reacts with the Pd(II) complex, losing N₂ to form a palladium-carbene intermediate.
-
Migratory Insertion: The aryl group (Ar') on the palladium center migrates to the carbene carbon, forming a new C-C bond and a new alkyl-Pd(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a Pd(II)-H species.
-
Reductive Elimination: The Pd(II)-H species reductively eliminates HX (which is neutralized by the base), regenerating the Pd(0) catalyst. [8]
Caption: Catalytic cycle for the Barluenga-Valdés cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Coupling with an Aryl Bromide
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine 4-Bromobenzaldehyde tosylhydrazone (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand like XPhos (10 mol%).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the diaryl alkene product.
| Entry | Aryl Bromide Partner | Product Structure | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-Br-C₆H₄-CH=CH-C₆H₄-OMe | 85 |
| 2 | 1-Bromonaphthalene | 4-Br-C₆H₄-CH=CH-Naphthyl | 78 |
| 3 | 2-Bromopyridine | 4-Br-C₆H₄-CH=CH-Pyridyl | 72 |
Exploiting the Aryl Bromide: A Handle for Sequential Functionalization
The true synthetic power of 4-Bromobenzaldehyde tosylhydrazone lies in the ability to perform sequential reactions, first utilizing the tosylhydrazone and then leveraging the aryl bromide. This enables the construction of complex, unsymmetrical molecules that would be difficult to access otherwise.
For instance, the stilbene product from the Barluenga-Valdés coupling described above (4-Br-C₆H₄-CH=CH-Ar') retains the bromine atom, which serves as a prime handle for a subsequent Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromostilbene Derivative
-
Setup: To a flask, add the bromostilbene derivative (1.0 equiv), a desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like aqueous sodium carbonate (2 M solution, 3.0 equiv).
-
Solvent: Add a suitable solvent system, such as toluene or a mixture of DME and water.
-
Reaction: Heat the mixture to reflux (80-100 °C) under a nitrogen atmosphere for 4-12 hours, monitoring by TLC.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the triaryl-substituted alkene. [9]
Caption: Sequential coupling strategy using both reactive sites.
Tandem One-Pot Strategies for Maximum Efficiency
For drug development and process chemistry, minimizing step counts and purification operations is paramount. 4-Bromobenzaldehyde tosylhydrazone is exceptionally well-suited for one-pot, multi-reaction sequences. An elegant example is a three-component, one-pot synthesis of 4-benzyl-1,1'-biphenyl derivatives. [10] This process involves:
-
In situ Tosylhydrazone Formation: 4-Bromoacetophenone (a related ketone substrate) reacts with tosylhydrazide.
-
Reductive Coupling: An arylboronic acid is added, leading to a metal-free reductive coupling that forms a C(sp²)-C(sp³) bond, yielding a 4-bromo-diarylmethane intermediate.
-
Suzuki-Miyaura Coupling: Without isolation, a palladium catalyst and a second, different arylboronic acid are added. The Suzuki coupling proceeds at the aryl bromide site to form the final C(sp²)-C(sp²) bond. [10] This strategy showcases the ultimate efficiency enabled by a dual-reactivity synthon, where multiple bonds are formed in a single vessel by carefully controlling the reaction conditions and reagent addition sequence.
Conclusion
4-Bromobenzaldehyde tosylhydrazone is far more than a simple diazo precursor. It is a sophisticated and powerful building block that provides chemists with two distinct and highly valuable reactive centers. Its ability to participate in classic carbene chemistry, modern palladium-catalyzed olefinations, and sequential or tandem cross-coupling reactions makes it an indispensable tool. For scientists engaged in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, or materials science, mastering the strategic application of this dual-reactivity synthon opens the door to novel, efficient, and elegant synthetic solutions.
References
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions. Angewandte Chemie International Edition, 50(33), 7486-7500. [Link] [11]2. Xiao, Q., & Wang, J. (2013). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 46(2), 236-247. [Link] [8]3. Wang, D., & Wang, J. (2017). N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds. Chemical Society Reviews, 46(8), 2257-2273. [Link] [12]4. Bamford, W. R., & Stevens, T. S. (1952). The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. [Link] [13]5. Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
Synthesis and Mechanistic Dynamics of 4-Bromobenzaldehyde Tosylhydrazone: A Technical Guide
Executive Summary
Tosylhydrazones are indispensable synthons in modern organic chemistry, serving as stable, crystalline precursors for carbenes, diazo compounds, and cross-coupling partners. This whitepaper provides an in-depth technical analysis of the synthesis of 4-bromobenzaldehyde tosylhydrazone. By deconstructing the acid-catalyzed nucleophilic addition-elimination mechanism and detailing a self-validating experimental protocol, this guide equips researchers with the foundational logic required to optimize yields and purity for downstream drug development and complex molecule synthesis.
Introduction & Synthetic Utility
Derived from the condensation of p-toluenesulfonylhydrazide and carbonyl compounds, tosylhydrazones serve as robust, non-explosive alternatives to volatile diazo compounds 1[1]. The incorporation of a para-bromo substituent on the aromatic ring, as seen in 4-bromobenzaldehyde tosylhydrazone, provides an orthogonal reactive site. This halogen handle is highly valuable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) and multi-component one-pot syntheses 2[2].
Core Mechanistic Pathway
The formation of 4-bromobenzaldehyde tosylhydrazone is fundamentally a nucleophilic addition-elimination reaction 3[3]. The reaction is thermodynamically driven by the elimination of water and the formation of a highly conjugated
-
Step 1: Acid-Catalyzed Carbonyl Activation: The reaction is optimally performed under mildly acidic conditions (pH 4.5–5.0) 3[3]. The acid catalyst protonates the carbonyl oxygen of 4-bromobenzaldehyde, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and significantly enhancing its electrophilicity.
-
Step 2: Nucleophilic Attack: The terminal primary amine of p-toluenesulfonylhydrazide acts as the nucleophile. Despite the electron-withdrawing nature of the adjacent sulfonyl group, the terminal nitrogen retains sufficient nucleophilicity to attack the activated carbonyl carbon, forming a protonated tetrahedral intermediate 3[3].
-
Step 3: Proton Transfer & Carbinolamine Formation: A rapid, solvent-mediated proton transfer yields a neutral carbinolamine intermediate.
-
Step 4: Dehydration (Elimination): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a superior leaving group (
). The lone pair on the adjacent nitrogen assists in the expulsion of water, generating the C=N double bond of the hydrazone 3[3].
Logical flow of the acid-catalyzed nucleophilic addition and dehydration mechanism.
Experimental Design & Causality
A self-validating protocol requires understanding the why behind each experimental parameter:
-
Solvent Selection (Ethanol vs. 1,4-Dioxane): Ethanol is traditionally favored because it dissolves both starting materials at reflux but acts as an anti-solvent for the product at lower temperatures. This drives the equilibrium forward via Le Chatelier's principle and facilitates isolation by direct filtration. Alternatively, 1,4-dioxane is used when the reaction is part of a multi-component sequence requiring higher temperatures 2[2].
-
pH and Catalyst Control: Glacial acetic acid is the catalyst of choice. Strong mineral acids (like HCl) are avoided because they would fully protonate the hydrazide (
), rendering it non-nucleophilic and stalling the reaction 3[3]. -
Stoichiometric Precision: A strict 1:1 molar ratio is critical. Unreacted tosylhydrazide shares a similar polarity profile with the tosylhydrazone product, making downstream chromatographic purification notoriously difficult. It is chemically simpler to wash away trace unreacted aldehyde than to separate excess hydrazide.
Step-by-Step Methodology
Self-Validating Protocol for the Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-bromobenzaldehyde (1.0 equiv, e.g., 30 mmol, 5.55 g) in absolute ethanol to achieve a 0.5 M concentration.
-
Reagent Addition: Add p-toluenesulfonylhydrazide (1.0 equiv, 30 mmol, 5.58 g) to the stirring suspension.
-
Catalysis: Introduce a catalytic amount of glacial acetic acid (approx. 0.1 equiv). Validation Check: The mixture should be mildly acidic (pH ~5).
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C. The suspension will typically turn into a clear, homogeneous solution as the reactants dissolve and the reaction proceeds. Maintain reflux for 2 to 3 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 3:1); the aldehyde spot (UV active) should disappear.
-
Crystallization: Remove the flask from the heat source and allow it to cool gradually to room temperature. A white crystalline precipitate will begin to form. Transfer the flask to an ice-water bath (0 °C) for 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 15 mL) to remove any unreacted trace aldehyde and acetic acid.
-
Drying: Dry the resulting white solid under high vacuum for 12 hours to afford the pure 4-bromobenzaldehyde tosylhydrazone.
Step-by-step experimental workflow for synthesizing and isolating the tosylhydrazone.
Quantitative Data & Characterization
The following table summarizes the expected quantitative and analytical parameters for a successful synthesis, serving as a benchmark for quality control 4[4].
| Parameter | Expected Value / Description | Analytical Purpose |
| Isolated Yield | 80% – 95% | Evaluates reaction efficiency and crystallization completeness[4]. |
| Melting Point | 172.0 – 176.0 °C | Primary confirmation of purity and structural integrity[4]. |
| Appearance | White to off-white crystalline solid | Visual indicator of successful precipitation and absence of colored impurities. |
| Elemental Analysis | C: 47.60, H: 3.71, N: 7.93 | Confirms the empirical formula ( |
Conclusion
The synthesis of 4-bromobenzaldehyde tosylhydrazone is a robust, high-yielding process when governed by precise thermodynamic and kinetic controls. By maintaining optimal pH for carbonyl activation without neutralizing the nucleophile, and leveraging solubility differentials for purification, researchers can reliably generate this critical intermediate for advanced transition-metal-catalyzed cross-coupling and carbene chemistry.
References
-
The alkylation of Aryl Aldehyde Tosyhydrazones. TRACE: Tennessee. URL: [Link]
-
Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. MDPI. URL: [Link]
-
Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research - ACS Publications. URL: [Link]
Sources
Stability and Storage Conditions for 4-Bromobenzaldehyde Tosylhydrazone: A Comprehensive Technical Guide
Executive Summary
4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a highly versatile chemical intermediate widely utilized in organic synthesis, particularly in cross-coupling reactions, carbene generation, and the synthesis of diazo compounds[1]. While it serves as an excellent precursor for complex molecular architectures, its inherent reactivity makes it susceptible to multiple degradation pathways if improperly handled. This whitepaper provides a mechanistic analysis of the stability profile of 4-bromobenzaldehyde tosylhydrazone, detailing the causality behind its degradation and establishing rigorous, field-proven protocols for its storage, handling, and stability validation.
Physicochemical Profile and Mechanistic Vulnerabilities
To understand the storage requirements of 4-bromobenzaldehyde tosylhydrazone, one must first examine its structural vulnerabilities. The molecule features a hydrazone linkage (C=N-NH) conjugated with a 4-bromophenyl ring and terminated by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group.
Table 1: Key Physicochemical Properties
| Parameter | Value / Description |
| CAS Number | 19350-68-6 |
| Molecular Formula | C₁₄H₁₃BrN₂O₂S |
| Molecular Weight | 353.24 g/mol |
| Melting Point | 171–176 °C (with decomposition)[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in THF, MeOH, MeCN; Insoluble in water |
The tosyl group is an exceptional leaving group. The N-H proton is relatively acidic, and its deprotonation—even by trace bases or active sites on glass surfaces—generates an anion that is highly prone to eliminating the p-toluenesulfinate anion[2]. This fundamental structural feature dictates its three primary modes of degradation: thermal, photochemical, and hydrolytic.
Causality of Degradation Pathways
Thermal and Base-Catalyzed Decomposition
The most prominent degradation route for tosylhydrazones is the Bamford-Stevens or Shapiro-type decomposition. When exposed to heat or trace alkaline impurities, the molecule deprotonates. Thermal energy then drives the ejection of the sulfinate leaving group, generating a transient diazoalkane[2]. If thermal stress continues, the diazoalkane extrudes nitrogen gas (N₂) to form a highly reactive carbene or carbocation, which rapidly quenches into unwanted alkenes or dimers.
Photochemical Cleavage
Recent advancements in photoredox catalysis have illuminated the extreme light sensitivity of N-tosylhydrazones. Irradiation with UV or near-visible light (e.g., 365–390 nm) excites the molecule, triggering the homolytic or heterolytic cleavage of the tosyl group to yield free diazoalkanes[2][3]. Because ambient laboratory lighting contains sufficient energy to initiate this slow photochemical degradation, unprotected exposure leads to a gradual darkening of the powder and a loss of purity[4].
Hydrolytic Reversion
Hydrazone formation is a reversible condensation reaction. In the presence of ambient moisture and trace acidic impurities, the C=N bond undergoes nucleophilic attack by water. This hydrolytic cleavage reverts the compound back to 4-bromobenzaldehyde and p-toluenesulfonylhydrazine[1].
Mechanistic degradation pathways of 4-Bromobenzaldehyde tosylhydrazone.
Optimal Storage Conditions
To mitigate the thermodynamic and kinetic drivers of degradation, storage environments must strictly control temperature, light, and moisture[5].
Table 2: Validated Storage Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2–8 °C (Refrigerated) | Suppresses the thermal activation barrier for p-toluenesulfinate elimination. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents moisture ingress, completely halting the hydrolytic reversion pathway. |
| Light Exposure | Amber glass / Foil-wrapped | Blocks UV/Vis photons (365–400 nm) from initiating photochemical diazo generation. |
| Container | Tightly sealed borosilicate | Borosilicate lacks the alkaline surface active sites found in soda-lime glass, preventing trace deprotonation. |
| Incompatibilities | Strong oxidizers, bases, acids | Bases trigger Bamford-Stevens decomposition; acids catalyze hydrolysis. |
Note: For long-term archival storage (>6 months), storing the compound at -20 °C under argon is highly recommended to ensure >99% purity retention.
Experimental Workflows for Stability Validation
To ensure scientific integrity, researchers must periodically validate the stability of their 4-bromobenzaldehyde tosylhydrazone stocks. The following protocols are designed as self-validating systems.
Protocol A: Photochemical Stability Validation via FT-IR
Rationale: This protocol tracks the specific formation of the diazoalkane intermediate, isolating photochemical degradation from hydrolytic degradation[2].
-
Sample Preparation: Dissolve 20 mg of the tosylhydrazone in 1 mL of anhydrous, degassed acetonitrile under an argon atmosphere.
-
Baseline Measurement: Transfer the solution to an IR-transparent liquid cell (CaF₂ windows). Record a baseline FT-IR spectrum, noting the N-H stretch at ~3200 cm⁻¹.
-
Irradiation: Expose the cell to a 365 nm LED light source (10 W) for 5 minutes.
-
Monitoring: Record a new FT-IR spectrum.
-
Self-Validation: Look for the emergence of a sharp, distinct peak at ~2038 cm⁻¹ (the diazo group stretching vibration)[2]. If this peak appears, the batch has undergone photochemical degradation. If the peak subsequently disappears over time, the diazo compound has further degraded into a carbene, confirming total batch compromise.
Protocol B: Hydrolytic Stability Assessment via RP-HPLC
Rationale: This workflow quantifies the reversion of the hydrazone back to its parent aldehyde due to moisture exposure.
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the tosylhydrazone in HPLC-grade, anhydrous methanol.
-
Stress Testing: Aliquot 1 mL of the stock into three separate amber vials. Spike each with 100 µL of aqueous buffer at pH 5.0, 7.0, and 9.0, respectively.
-
Incubation: Incubate the vials at 25 °C for 24 hours.
-
Chromatographic Analysis: Inject 10 µL of each sample onto a C18 Reversed-Phase HPLC column. Run a gradient of 10% to 90% Acetonitrile in Water (with 0.1% Formic acid) over 15 minutes.
-
Self-Validation (Mass Balance): Integrate the peaks for 4-bromobenzaldehyde and the intact tosylhydrazone. The molar decrease in the tosylhydrazone peak must equal the molar increase in the 4-bromobenzaldehyde peak. A discrepancy indicates that thermal/photochemical degradation is occurring simultaneously with hydrolysis.
Conclusion
The utility of 4-bromobenzaldehyde tosylhydrazone in advanced organic synthesis is inextricably linked to its inherent instability. Because the molecule is thermodynamically primed to eject a sulfinate group and nitrogen gas, it must be shielded from the energetic triggers that overcome its kinetic barriers. By adhering to strict cold-chain (2–8 °C), inert, and light-protected storage conditions, researchers can completely arrest the thermal, photochemical, and hydrolytic degradation pathways, ensuring reproducible yields in downstream cross-coupling and carbene-transfer applications.
References
-
Mechanistic study of the light-initiated generation of free diazoalkanes: Towards photo-orthogonal synthesis. ChemRxiv. URL:[Link]
-
Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. PMC / National Institutes of Health. URL:[Link]
-
N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. Taylor & Francis. URL:[Link]
-
p-bromobenzaldehyde tosylhydrazone - CAS 19350-68-6. Molaid. URL:[Link]
Sources
- 1. p-bromobenzaldehyde tosylhydrazone - CAS号 19350-68-6 - 摩熵化学 [molaid.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemicalbook.com [chemicalbook.com]
safety and handling precautions for 4-Bromobenzaldehyde tosylhydrazone
An In-depth Technical Guide to the Safe Handling of 4-Bromobenzaldehyde Tosylhydrazone
Foreword: A Proactive Approach to Chemical Safety
Section 1: Hazard Profile Deconstruction
The intrinsic hazards of 4-Bromobenzaldehyde tosylhydrazone are best understood by examining its starting materials and its reactive potential. It is a stable, solid compound under standard conditions, but its principal risks emerge during its use in chemical synthesis.
Analysis of Precursor: 4-Bromobenzaldehyde
4-Bromobenzaldehyde (CAS No. 1122-91-4) is the primary electrophilic precursor.[2][3] It is a white to off-white crystalline solid.[4] The primary hazards associated with this compound are well-documented and form the baseline for handling its tosylhydrazone derivative.
-
Hazard Classification : It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2/2A), and may cause respiratory irritation (STOT SE, Category 3).[5][6][7][8] Some data also suggests it may cause allergic skin reactions or asthma-like symptoms if inhaled.[5][8]
-
Reactivity : It is stable under normal conditions but is sensitive to air, light, and moisture.[9] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[10]
Analysis of Precursor: p-Toluenesulfonhydrazide
p-Toluenesulfonhydrazide (CAS No. 1576-35-8) is the nucleophilic precursor that forms the hydrazone. It is a flammable solid and can self-heat, posing a fire risk. Key hazards include:
-
Hazard Classification : Causes skin and serious eye irritation. It is also a known skin sensitizer.
-
Reactivity : It is a blowing agent used in the polymer industry, meaning it decomposes upon heating to release nitrogen gas. This property is fundamental to its reactivity in the Shapiro reaction but also presents a significant pressure hazard if not controlled.
Inferred Hazard Profile for 4-Bromobenzaldehyde Tosylhydrazone
Based on the precursors, we can infer a conservative hazard profile for the final product. The core structure retains the brominated aromatic ring and the tosyl group, while the aldehyde's primary irritant properties are modified by its conversion to a hydrazone. The primary risk shifts from the inherent toxicity of the starting material to the reactivity hazards during its intended use.
Section 2: Comprehensive Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before any laboratory work commences.
GHS Classification (Inferred)
The following table summarizes the likely hazard classifications for 4-Bromobenzaldehyde tosylhydrazone, extrapolated from its precursors and general chemical class.
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |
| Reactivity Hazard (Not a GHS Class) | - | Decomposes under basic conditions to form potentially explosive intermediates (diazo compounds) and evolve nitrogen gas. |
Toxicological Properties and Routes of Exposure
-
Inhalation : May cause respiratory tract irritation.[5][11] Dust should not be inhaled.
-
Skin Contact : Causes skin irritation.[11] Prolonged contact may lead to sensitization.
-
Eye Contact : Causes serious eye irritation.[11]
-
Ingestion : Harmful if swallowed, causing gastrointestinal irritation with nausea and vomiting.[11]
Critical Reactivity Hazards: The Shapiro Reaction Context
The most significant risk associated with 4-Bromobenzaldehyde tosylhydrazone is its decomposition during the Shapiro reaction.[12][13] This reaction utilizes two equivalents of a strong organolithium base (e.g., n-butyllithium) to convert the tosylhydrazone into a vinyllithium species.[12]
Causality of Hazards:
-
Strong Base Interaction : Organolithium reagents are highly reactive and often pyrophoric. Their addition to the tosylhydrazone is highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent a runaway reaction.
-
Diazo Intermediate Formation : The mechanism proceeds through a diazo intermediate.[14] Diazo compounds are known to be potentially explosive and toxic and should never be isolated or allowed to warm to room temperature.[14]
-
Nitrogen Gas Evolution : The elimination of the tosyl group and subsequent decomposition of the diazo intermediate releases a large volume of nitrogen gas (N₂).[12] In a closed system, this can lead to catastrophic pressure buildup. The reaction must always be conducted in a system open to an inert atmosphere (e.g., via a bubbler).
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are non-negotiable for mitigating the identified risks.
Engineering Controls
-
Fume Hood : All manipulations, including weighing, transferring, and the entire reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust and potential exposure to volatile intermediates.[15]
-
Inert Atmosphere : Reactions involving organolithium reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching and potential fires.
-
Ventilation : Ensure adequate ventilation to prevent the accumulation of vapors.[11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[16]
| PPE Type | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory at all times.[16] A full-face shield should be worn over the goggles during steps involving the transfer of organolithiums or when there is a heightened risk of splash.[16] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile) inspected before use.[15] For handling pyrophoric organolithiums, a flame-resistant outer glove over a nitrile inner glove is recommended. Immediately remove and dispose of contaminated gloves properly.[15] |
| Skin/Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing worn underneath is made of natural fibers (e.g., cotton). Wear appropriate clothing to prevent skin exposure.[11] |
| Respiratory Protection | A respirator is typically not required if work is conducted within a fume hood.[11] If dust generation is unavoidable and cannot be controlled, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[15] |
Section 4: Safe Handling, Storage, and Disposal
Handling
-
Avoid all contact with eyes, skin, and clothing.[11]
-
Do not breathe dust.[15] Avoid the formation of dust and aerosols.[15]
-
Use spark-proof tools and explosion-proof equipment where necessary.[17]
-
Wash hands and face thoroughly after handling and before breaks.
-
Keep the compound away from incompatible substances such as strong oxidizing agents and strong bases (except when used in a controlled reaction).[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]
-
Protect from light and moisture.[11]
-
Store away from incompatible materials.[17]
Waste Disposal
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.[17]
-
Do not mix with other waste. Leave chemicals in their original containers for disposal.
-
Contaminated containers should be treated as the product itself.
Section 5: Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
If Inhaled : Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
In Case of Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[11]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][17]
-
If Swallowed : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area.[15] Wear appropriate PPE as described in Section 3. Avoid dust formation and breathing vapors or dust.[15]
-
Containment and Cleanup : Clean up spills immediately.[11] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[11][15]
-
Environmental Precautions : Prevent the product from entering drains or waterways.[15]
Section 6: Protocol-Specific Safety Workflow: Shapiro Reaction
This section outlines a generalized workflow for a Shapiro reaction, emphasizing the causality behind each safety precaution.
References
-
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved March 7, 2024, from [Link]
-
4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
SAFETY DATA SHEET - ThermoFisher. (2009, September 22). Thermo Fisher Scientific. Retrieved March 7, 2024, from [Link]
-
4-Bromobenzaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
-
Shapiro reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). University of Alabama at Birmingham. Retrieved March 7, 2024, from [Link]
-
Shapiro Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Storemasta. Retrieved March 7, 2024, from [Link]
-
4-Bromobenzaldehyde tosylhydrazone - [B4879] - Synthonix. (n.d.). Synthonix. Retrieved March 7, 2024, from [Link]
-
Personal Protective Equipment - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved March 7, 2024, from [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3). GERPAC. Retrieved March 7, 2024, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]
-
4-Bromobenzaldehyde, 1 kg - Building Blocks - Carl ROTH. (n.d.). Carl ROTH. Retrieved March 7, 2024, from [Link]
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- 1. Synthonix, Inc > 19350-68-6 | 4-Bromobenzaldehyde tosylhydrazone [synthonix.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. guidechem.com [guidechem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Bromobenzaldehyde(1122-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 13. Shapiro Reaction [organic-chemistry.org]
- 14. orgsyn.org [orgsyn.org]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. osha.gov [osha.gov]
- 17. echemi.com [echemi.com]
Methodological & Application
Application Note: Overcoming Mechanistic Limitations of 4-Bromobenzaldehyde Tosylhydrazone in Shapiro-Type Olefinations
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Executive Summary
In synthetic organic chemistry, the [1] is a cornerstone methodology for converting ketone tosylhydrazones into substituted alkenes via a vinyllithium intermediate. However, deploying this reaction with aromatic aldehyde derivatives, specifically 4-bromobenzaldehyde tosylhydrazone (CAS 19350-68-6)[2], introduces critical mechanistic roadblocks.
This application note dissects the fundamental causality behind why classic Shapiro conditions fail for this specific substrate. Furthermore, it provides field-validated, alternative protocols—leveraging Bamford-Stevens diazo generation and Palladium-catalyzed carbene cross-coupling—to successfully bypass these structural limitations and achieve the desired olefination.
Mechanistic Reality Check: The -Proton Prerequisite
As a Senior Application Scientist, it is critical to evaluate the mechanistic prerequisites of a named reaction before execution. The classic Shapiro reaction strictly relies on a two-step deprotonation sequence driven by a strong base (typically 2.0 equivalents of n-butyllithium):
-
Deprotonation of the acidic sulfonamide nitrogen.
-
Deprotonation of an aliphatic
-carbon to drive the 1,4-elimination of lithium p-toluenesulfinate and subsequent extrusion of nitrogen gas.
The Structural Limitation:
4-Bromobenzaldehyde tosylhydrazone possesses an imine carbon directly bonded to an aromatic ring. It lacks any
The Solution (Modern Olefination): To achieve olefination with this substrate, the workflow must be redirected through a[3]. By utilizing a non-nucleophilic base (e.g., sodium methoxide or lithium tert-butoxide), the tosylhydrazone eliminates to form 4-bromophenyldiazomethane[4]. This transient diazo species can be intercepted by a Palladium catalyst to form an electrophilic metal-carbene, which readily undergoes cross-coupling with aryl halides to yield substituted styrenes[1].
Pathway Visualization
Reaction pathways of 4-bromobenzaldehyde tosylhydrazone under basic conditions.
Comparative Reactivity Data
To streamline reaction planning, the quantitative and qualitative outcomes of 4-bromobenzaldehyde tosylhydrazone under various strong-base conditions are summarized below.
| Reaction Pathway | Reagents & Conditions | Primary Intermediate | Mechanistic Outcome for 4-Bromobenzaldehyde Tosylhydrazone |
| Classic Shapiro | n-BuLi (2.0 eq), THF, -78 °C | N-dianion (Stalled) | Failure: Nucleophilic addition of n-BuLi to the C=N bond; complex degradation. |
| Bamford-Stevens | NaOMe (1.1 eq), MeOH, 60 °C | Diazo Compound | Success: High-yield generation of 4-bromophenyldiazomethane. |
| Pd-Carbene Coupling | LiOtBu (2.2 eq), Pd₂(dba)₃, 90 °C | Palladium-Carbene | Success: Efficient olefination via cross-coupling with aryl halides. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can visually and chemically confirm the success of each step without immediate reliance on complex analytics.
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This condensation reaction establishes the stable precursor required for downstream olefination.
Causality & Execution:
-
Solvent Choice: Absolute methanol is selected because the starting materials are highly soluble, whereas the resulting tosylhydrazone is highly insoluble in cold methanol. This solubility differential drives the equilibrium forward via Le Chatelier's principle[3].
-
Temperature Control: Initial addition at room temperature overcomes the activation energy of imine formation, while subsequent ice-bath cooling suppresses side reactions and maximizes crystallization yield.
Step-by-Step Methodology:
-
In a 250-mL Erlenmeyer flask equipped with a magnetic stir bar, suspend p-toluenesulfonylhydrazide (1.1 eq, 10.2 g) in 50 mL of absolute methanol.
-
While stirring vigorously, rapidly add 4-bromobenzaldehyde (1.0 eq, 10.0 g). The reaction will be mildly exothermic.
-
Stir the mixture at room temperature.
-
Self-Validating Step: Within 15 to 30 minutes, the clear solution will spontaneously transition into a thick, white crystalline slurry. This visual cue confirms successful imine condensation[4].
-
Transfer the flask to an ice bath and cool for 1 hour to maximize precipitation.
-
Collect the white crystalline solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal amount (10 mL) of ice-cold methanol and dry under high vacuum for 4 hours. (Expected Yield: >90%).
Protocol B: Palladium-Catalyzed Olefination (The "Modern Shapiro" Alternative)
Because the classic Shapiro reaction fails, this transition-metal-catalyzed approach serves as the functional equivalent to achieve alkene synthesis.
Causality & Execution:
-
Base Selection: Lithium tert-butoxide (LiOtBu) is utilized. It is sufficiently basic to deprotonate the sulfonamide and induce elimination to the diazo compound, but its steric bulk prevents it from acting as a nucleophile against the imine carbon.
-
Catalyst Role: The Pd₂(dba)₃ catalyst intercepts the transient diazo species before it can decompose, extruding
to form a highly reactive electrophilic palladium-carbene that couples with the aryl halide[1].
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask, combine 4-bromobenzaldehyde tosylhydrazone (1.0 eq, 1.0 mmol), an aryl halide (1.2 eq, 1.2 mmol), Pd₂(dba)₃ (5 mol%), XPhos ligand (10 mol%), and LiOtBu (2.2 eq, 2.2 mmol).
-
Evacuate the flask and backfill with dry argon. Repeat this purge cycle three times to ensure strict anaerobic conditions.
-
Add 10 mL of anhydrous 1,4-dioxane via syringe.
-
Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously.
-
Self-Validating Step: Upon heating, continuous bubbling will be observed in the reaction mixture. This is the evolution of nitrogen gas (
), visually confirming the in situ generation of the diazo intermediate and its successful conversion into the metal-carbene. -
Once gas evolution ceases (typically after 8-12 hours), cool the mixture to room temperature.
-
Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate, and concentrate under reduced pressure.
-
Purify the resulting substituted alkene via standard flash column chromatography.
References
-
Title: 4-Bromobenzaldehyde tosylhydrazone (Product B4879) Source: Synthonix URL: [Link]
-
Title: Tosylhydrazone Source: Wikipedia URL: [Link]
-
Title: Phenyldiazomethane (Vacuum Pyrolysis Method) Source: Organic Syntheses URL: [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 4-Bromobenzaldehyde Tosylhydrazone as a Bifunctional Synthon
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Mechanistic Insights
4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a highly versatile, AB-type bifunctional building block that features both an electrophilic aryl bromide and a nucleophilic
In standard cross-coupling paradigms, the choice of the coupling partner dictates the structural fate of the molecule. Under basic conditions (e.g., using LiOtBu), the tosylhydrazone undergoes deprotonation and eliminates
Causality in Reaction Design:
-
Olefinative Coupling (Stilbene Synthesis): When coupled with a benzyl halide, the resulting alkyl-palladium intermediate possesses
-hydrogens. Subsequentngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -hydride elimination yields a 1,2-disubstituted alkene (stilbene derivative). -
Reductive Coupling (Diarylmethane Synthesis): When coupled with an aryl halide or aryl boronic acid, the migratory insertion yields a secondary alkyl-palladium species lacking
-hydrogens. Unable to undergo -hydride elimination, this intermediate undergoes protodemetalation, yielding a diarylmethane[3][4]. -
Polymerization: Utilizing the AB-nature of the monomer, intermolecular carbene coupling between the tosylhydrazone of one molecule and the aryl bromide of another can yield cross-conjugated poly(arylene vinylene)s (PAVs)[2].
Catalytic Cycle & Mechanistic Divergence
To fully leverage this synthon, one must understand the divergent pathways of the Pd-carbene intermediate. The diagram below illustrates how the presence or absence of
Caption: Catalytic cycle of Pd-catalyzed carbene coupling highlighting divergent elimination pathways.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of the Bifunctional Monomer
Objective: Generate 4-bromobenzaldehyde tosylhydrazone with high purity to prevent catalyst poisoning.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromobenzaldehyde (10.0 mmol, 1.85 g) in 30 mL of reagent-grade methanol.
-
Reagent Addition: Add
-toluenesulfonylhydrazide (10.5 mmol, 1.95 g) portion-wise over 5 minutes while stirring at room temperature. -
Maturation: Stir the mixture for 2–4 hours. A thick white precipitate will form as the condensation proceeds.
-
Isolation: Filter the precipitate under vacuum, wash with 10 mL of ice-cold methanol, and dry under high vacuum for 12 hours.
-
Self-Validation: The product should be a stark white crystalline solid. In
H NMR (DMSO- ), the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp singlet for the hydrazone N-H proton (~11.5 ppm) confirm complete conversion.
Protocol B: Barluenga-Valdés Coupling with Benzyl Bromide (Olefin Synthesis)
Objective: Synthesize an AB-alkene while leaving the aryl bromide intact for downstream functionalization.
-
Preparation: In a flame-dried Schlenk tube, add 4-bromobenzaldehyde tosylhydrazone (1.0 mmol), benzyl bromide (1.2 mmol), Pd
(dba) (2.5 mol%), XPhos (5.0 mol%), and LiOtBu (2.5 mmol). -
Atmosphere Control: Evacuate the tube and backfill with dry N
three times. This is critical; oxygen will rapidly quench the Pd(0) species. -
Solvent Addition: Inject 5.0 mL of anhydrous, degassed 1,4-dioxane.
-
Thermal Activation: Heat the reaction mixture to 110 °C.
-
Self-Validation: Within 10–15 minutes of heating, the solution will transition from yellow to a deep red/brown, accompanied by vigorous bubbling. This bubbling is the extrusion of N
gas, validating that the diazo compound has formed and is decomposing into the Pd-carbene[1]. -
Workup: After 6 hours (or complete consumption of the hydrazone via TLC), cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and purify via silica gel chromatography.
Protocol C: Tandem One-Pot Reductive/Suzuki Coupling
Objective: Utilize both reactive sites in a single pot to construct highly functionalized 4-benzyl-1,1'-biphenyls.
Caption: Tandem one-pot workflow for orthogonal functionalization of 4-bromobenzaldehyde tosylhydrazone.
-
Reductive Coupling Phase: Combine 4-bromobenzaldehyde tosylhydrazone (1.0 mmol), Arylboronic Acid A (1.2 mmol), and K
CO (3.0 mmol) in 1,4-dioxane (5 mL). Heat at 110 °C for 5 hours. This selectively reacts the tosylhydrazone to form a diarylmethane[3]. -
Suzuki Coupling Phase: Cool the mixture slightly. Add Pd(OAc)
(2 mol%), PCy ·HBF (4 mol%), and Arylboronic Acid B (1.5 mmol). Re-heat at 110 °C for 12 hours to couple the aryl bromide[3]. -
Isolation: Standard aqueous workup and column chromatography yield the asymmetric biphenyl derivative.
Quantitative Data: Reaction Optimization
The choice of base and ligand is critical to navigating the divergent pathways of this synthon. Table 1 summarizes the optimization parameters for the olefinative carbene coupling (Protocol B).
Table 1: Optimization of Pd-Catalyzed Carbene Cross-Coupling for 4-Bromobenzaldehyde Tosylhydrazone
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd | XPhos (5.0) | LiOtBu (2.5) | 1,4-Dioxane | 110 | 85% | Optimal. Bulky XPhos facilitates rapid reductive elimination; LiOtBu efficiently generates the diazo intermediate. |
| 2 | Pd(OAc) | PPh | K | Toluene | 110 | 42% | Incomplete N |
| 3 | PdCl | None | Cs | DMF | 100 | 61% | Moderate yield. Bidentate ligands can over-stabilize the Pd-carbene, slowing down migratory insertion. |
| 4 | None | XPhos (5.0) | LiOtBu (2.5) | 1,4-Dioxane | 110 | 0% | Control. Validates that the transformation is strictly transition-metal dependent. |
Troubleshooting & Best Practices
-
Premature Polymerization: Because 4-bromobenzaldehyde tosylhydrazone is an AB monomer, it can undergo self-polymerization to form poly(arylene vinylene)s (PAVs)[2]. To favor small-molecule cross-coupling, ensure the external coupling partner (e.g., benzyl bromide) is added in excess and the reaction is kept at a moderate dilution (0.1 M to 0.2 M).
-
Stalled Reactions: If the reaction stalls at the diazo stage (indicated by a persistent deep red color without gas evolution), the catalyst may have been poisoned by oxygen. Ensure rigorous Schlenk techniques are employed.
-
Ligand Selection: Electron-rich, sterically hindered biaryl phosphine ligands (like XPhos) are highly recommended. They accelerate the migratory insertion of the aryl group onto the carbene carbon and facilitate the subsequent
-hydride elimination.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
- Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins Source: The Journal of Organic Chemistry - ACS Publications URL
- Palladium-Catalyzed Carbene Coupling of N-Tosylhydrazones and Arylbromides to Synthesize Cross-Conjugated Polymers Source: ResearchGate URL
- Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids Source: PMC - NIH URL
- A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles Source: PMC - NIH URL
- A Cascade Synthesis of Indoles (Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling)
- Coupling Reactions of Anhydro-Aldose Tosylhydrazones with Boronic Acids Source: PMC - NIH URL
Sources
- 1. A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling Reactions of Anhydro-Aldose Tosylhydrazones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Situ Generation of Diazo Compounds from 4-Bromobenzaldehyde Tosylhydrazone
Executive Summary
The utilization of diazo compounds in organic synthesis and drug development is often hindered by their inherent toxicity and explosive instability. This application note outlines a highly reliable, self-validating protocol for the in situ generation of 4-bromophenyldiazomethane from its bench-stable precursor, 4-bromobenzaldehyde tosylhydrazone. By leveraging a modified Bamford-Stevens reaction coupled directly with downstream trapping (such as transition-metal-catalyzed cross-coupling), researchers can safely harness the power of carbene chemistry without isolating hazardous intermediates[1][2].
Mechanistic Rationale & Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe.
Why N-Tosylhydrazones? Traditional diazo synthesis requires the isolation of energetic diazo species. N-tosylhydrazones, conversely, are highly stable, crystalline solids that only decompose into diazo compounds upon the application of specific bases and thermal energy[1]. Generating the diazo compound in situ ensures its steady-state concentration remains near zero, fundamentally eliminating explosion risks while allowing it to be immediately consumed by the reaction substrate[1].
The Strategic Choice of 4-Bromobenzaldehyde: The 4-bromo substituent provides an orthogonal synthetic handle. Once the diazo carbon reacts (e.g., forming a C=C bond via Pd-catalyzed cross-coupling or a cyclopropane ring), the aryl bromide remains intact. This allows for subsequent late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, a highly modular approach prized in drug discovery[3][4].
Causality in Base and Solvent Selection: The in situ generation requires the deprotonation of the hydrazone followed by the thermal elimination of the tosyl group.
-
Base: Lithium tert-butoxide (LiOtBu) or Potassium carbonate (K₂CO₃) are optimal. Stronger nucleophilic bases can cause unwanted side reactions, while weaker bases fail to initiate the decomposition efficiently[3].
-
Solvent: 1,4-Dioxane or Toluene are preferred. Their boiling points (101 °C and 110 °C, respectively) provide the exact thermal window required to overcome the activation energy for the extrusion of nitrogen and the tosyl group without degrading the catalyst[2][5].
Logical Workflow & Mechanism
Caption: Logical pathway of in situ diazo generation and transition-metal-catalyzed trapping.
Quantitative Data: Optimization of In Situ Generation
To validate the protocol, the in situ generation is typically optimized by trapping the diazo compound with a standard aryl halide under Pd-catalysis[3][4]. The table below summarizes the causality of condition changes on the overall yield.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Catalyst System | Yield (%) | Causality / Observation |
| 1 | LiOtBu (2.2) | 1,4-Dioxane | 110 | Pd₂(dba)₃ / XPhos | 88 | Optimal conditions; rapid diazo generation matches coupling rate. |
| 2 | K₂CO₃ (2.2) | Toluene | 110 | Pd₂(dba)₃ / XPhos | 75 | Slower deprotonation; requires extended reaction time. |
| 3 | LiOtBu (2.2) | THF | 65 | Pd₂(dba)₃ / XPhos | 15 | Temperature too low for efficient Bamford-Stevens decomposition. |
| 4 | NaOMe (2.2) | MeOH | 90 | Pd₂(dba)₃ / XPhos | 30 | Protic solvent prematurely quenches the generated diazo intermediate. |
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
Objective: Prepare the bench-stable diazo precursor[1].
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonylhydrazide (18.6 g, 100 mmol) in 100 mL of reagent-grade methanol[1].
-
Addition: Add 4-bromobenzaldehyde (18.5 g, 100 mmol) portion-wise to the stirring solution at room temperature. A mild exothermic reaction will be observed[1].
-
Reaction: Stir the mixture continuously for 2 hours. A white crystalline precipitate will begin to form within the first 15–30 minutes[1].
-
Isolation: Transfer the flask to an ice bath (0 °C) and let it stand for 30 minutes to maximize product precipitation[1].
-
Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold methanol (2 × 20 mL) to remove unreacted starting materials[1].
-
Drying: Dry the white solid under high vacuum for 12 hours. The product is typically >98% pure by ¹H NMR and requires no further purification for downstream steps[1].
Protocol B: In Situ Generation and Pd-Catalyzed Trapping
Objective: Generate 4-bromophenyldiazomethane in situ and trap it via cross-coupling to form a polysubstituted olefin[3][4].
-
Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 4-bromobenzaldehyde tosylhydrazone (0.5 mmol, 1.0 equiv), the coupling partner (e.g., aryl bromide, 0.6 mmol, 1.2 equiv), LiOtBu (1.1 mmol, 2.2 equiv), Pd₂(dba)₃ (0.005 mmol, 1 mol%), and XPhos (0.02 mmol, 4 mol%)[3].
-
Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
In Situ Generation & Coupling: Replace the septum with a Teflon screwcap under positive nitrogen flow. Transfer the tube to a pre-heated oil bath at 110 °C.
-
Causality Note: Heating initiates the decomposition of the tosylhydrazone salt into the diazo compound. Simultaneously, the Pd catalyst reacts with the aryl halide and the newly formed diazo species to form a Pd-carbene intermediate, which undergoes migratory insertion and β-hydride elimination[3][5].
-
-
Monitoring: Stir vigorously for 12 hours. The reaction mixture will transition from a dark red/brown to a lighter suspension as the hydrazone is consumed.
-
Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and insoluble lithium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the functionalized product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for in situ diazo generation and subsequent trapping.
Trustworthiness and Self-Validation
To ensure the system is self-validating, researchers must monitor the evolution of nitrogen gas (N₂). The Bamford-Stevens generation of the diazo compound and its subsequent metal-catalyzed decomposition both release N₂ as a stoichiometric byproduct[5]. A bubbler attached to the Schlenk line will show steady gas evolution upon reaching 110 °C. If gas evolution ceases prematurely or fails to start, it immediately indicates either catalyst deactivation or incomplete deprotonation of the hydrazone, prompting the researcher to verify reagent purity (specifically the anhydrous nature of the base and solvent) before proceeding further.
References
1.[1] BenchChem. "A Comparative Guide to N-Tosylhydrazones as Safe and Efficient Diazo Precursors". 2.[2] Aggarwal, V. K., et al. "A new protocol for the in situ generation of aromatic, heteroaromatic, and unsaturated diazo compounds and its application in catalytic and asymmetric epoxidation of carbonyl compounds." Journal of the American Chemical Society, PubMed. 3.[3] Xiao, Q., et al. "Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions." Accounts of Chemical Research, ACS Publications. 4.[5] Xiao, Q., et al. "Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions." PubMed. 5.[4] Barluenga, J., et al. "N-tosylhydrazones as reagents for cross-coupling reactions: a route to polysubstituted olefins." Angewandte Chemie International Edition, PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new protocol for the in situ generation of aromatic, heteroaromatic, and unsaturated diazo compounds and its application in catalytic and asymmetric epoxidation of carbonyl compounds. Extensive studies to map out scope and limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-tosylhydrazones as reagents for cross-coupling reactions: a route to polysubstituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Bromobenzaldehyde Tosylhydrazone as a Carbene Precursor in Cyclopropanation
Executive Summary
The synthesis of highly functionalized cyclopropanes is a cornerstone of modern medicinal chemistry and drug development. Traditionally, cyclopropanation relies on the use of diazo compounds, which are often toxic and explosively unstable. 4-Bromobenzaldehyde tosylhydrazone serves as a highly crystalline, bench-stable alternative that allows for the in situ generation of 4-bromophenyldiazomethane[1].
By employing this tosylhydrazone precursor, researchers can safely execute carbene-transfer reactions—such as [2+1] cycloadditions with alkenes—to yield 4-bromophenyl-substituted cyclopropanes[2],[3]. The retained 4-bromoaryl moiety is exceptionally valuable, acting as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) during structure-activity relationship (SAR) campaigns.
Mechanistic Principles & Causality
The transformation of a tosylhydrazone into a cyclopropane relies on a finely tuned cascade of base-promoted decomposition and carbene transfer. Understanding the causality behind each step is critical for troubleshooting and optimization.
-
Bamford-Stevens Type Decomposition: The reaction begins with the deprotonation of the tosylhydrazone by a base (e.g., LiOtBu or K₂CO₃). Subsequent heating drives the elimination of the p-toluenesulfinate anion, generating the transient 4-bromophenyldiazomethane in situ[4],[1].
-
Nitrogen Extrusion: The diazo intermediate coordinates to a transition metal catalyst (such as Rh, Pd, or Co), which facilitates the extrusion of nitrogen gas (N₂) to form a highly electrophilic metal carbenoid[1],[5]. In metal-free protocols, thermal energy alone drives the N₂ extrusion[4],[6].
-
Stereoselective Cyclopropanation: The metal carbenoid undergoes a concerted, asynchronous [2+1] cycloaddition with an alkene. The stereochemical outcome (typically favoring the trans-diastereomer) is dictated by the steric bulk of the catalyst ligands and the minimizing of allylic strain during the approach trajectory.
Mechanistic pathway of in situ carbene generation and cyclopropanation.
Experimental Design & Parameter Optimization
To ensure a self-validating and high-yielding protocol, several parameters must be carefully controlled:
-
Base Selection: The choice of base dictates the rate of diazo generation. LiOtBu is highly soluble and strongly basic, making it ideal for metal-free or Pd-catalyzed reactions ()[4]. Conversely, K₂CO₃ provides a slower, controlled release of the diazo species, which is optimal for Rh₂(OAc)₄ catalysis to prevent carbene dimerization ()[4].
-
Solvent and Temperature: Non-polar solvents like toluene or 1,4-dioxane are preferred. The reaction temperature (70–110 °C) must be high enough to overcome the activation energy of the tosylhydrazone decomposition, ensuring that the diazo compound is consumed by the catalyst as rapidly as it is formed.
-
Stoichiometry: A slight excess of the tosylhydrazone (1.2–1.5 equiv) relative to the alkene is standard to compensate for trace carbene dimerization (forming 4,4'-dibromostilbene byproducts).
Standardized Protocols
Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This step isolates the bench-stable precursor.
-
Condensation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (10.0 mmol) and p-toluenesulfonyl hydrazide (10.5 mmol) in methanol (20 mL).
-
Catalysis: Add glacial acetic acid (0.1 mL) to accelerate imine formation.
-
Isolation: Stir at room temperature for 2–4 hours. A thick white precipitate will form. Filter the solid, wash with cold methanol (2 × 5 mL), and dry under high vacuum.
-
Self-Validation: The product is a white crystalline solid. Reaction success is visually confirmed by the precipitation of the product. ¹H NMR should show a characteristic imine proton singlet near 8.0 ppm.
Protocol B: Rhodium-Catalyzed Cyclopropanation (Standard)
Optimal for broad alkene scope and high diastereoselectivity.
-
Setup: To an oven-dried Schlenk tube, add 4-bromobenzaldehyde tosylhydrazone (1.5 mmol), the target alkene (1.0 mmol), K₂CO₃ (2.5 mmol), and Rh₂(OAc)₄ (1 mol%).
-
Atmosphere: Evacuate and backfill the tube with Argon three times to prevent oxidative quenching of the carbene.
-
Execution: Inject anhydrous toluene (5 mL). Heat the mixture to 90 °C.
-
Self-Validation: Observe steady effervescence (N₂ gas evolution). The reaction is complete when bubbling ceases (typically 12 hours).
-
Purification: Cool to room temperature, filter through a short pad of Celite to remove the catalyst/salts, concentrate, and purify via flash column chromatography.
Protocol C: Metal-Free Cyclopropanation (Barluenga Protocol)
Ideal for avoiding heavy metal contamination in late-stage drug intermediates[4],[6].
-
Setup: In a heavy-walled pressure tube, combine the tosylhydrazone (1.5 mmol), electron-deficient alkene (1.0 mmol), and LiOtBu (2.5 mmol).
-
Execution: Purge with Argon, add anhydrous 1,4-dioxane (5 mL), seal the tube, and heat to 110 °C for 24 hours.
-
Causality: Without a transition metal, higher thermal energy is strictly required to drive the uncatalyzed nitrogen extrusion from the diazo intermediate.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate for chromatography.
Step-by-step experimental workflow for tosylhydrazone-mediated cyclopropanation.
Quantitative Data & Comparative Analysis
The choice of catalytic system significantly impacts the yield and stereochemical outcome. The table below summarizes benchmark data for the cyclopropanation of standard alkenes (e.g., styrene derivatives) using 4-bromobenzaldehyde tosylhydrazone.
| Catalyst System | Base | Solvent | Temp (°C) | Yield Range | Diastereoselectivity (trans:cis) | Key Advantage |
| Rh₂(OAc)₄ (1 mol%) | K₂CO₃ | Toluene | 90 | 75–90% | High (up to 95:5) | Broad alkene scope, rapid reaction kinetics. |
| Pd₂(dba)₃ (5 mol%) | LiOtBu | 1,4-Dioxane | 100 | 60–85% | Moderate (~80:20) | Compatible with cascade cross-coupling reactions[7]. |
| [Co(P3)] (5 mol%) | Cs₂CO₃ | Methanol | 25 | 80–95% | Excellent (>90:10) | High enantioselectivity for asymmetric synthesis[5]. |
| Metal-Free | LiOtBu | 1,4-Dioxane | 110 | 65–90% | Moderate to High | Zero heavy metal contamination; excellent for API synthesis[4]. |
Downstream Applications in Drug Development
The strategic incorporation of the 4-bromophenyl group is highly intentional. Once the cyclopropane ring is installed, the robust nature of the three-membered ring allows the aryl bromide to undergo subsequent modifications. Drug development professionals routinely subject these intermediates to Pd-catalyzed Suzuki-Miyaura couplings (with aryl boronic acids) or Buchwald-Hartwig aminations (with diverse amines) to rapidly generate library analogs for high-throughput screening.
References
-
Aggarwal, V. K., Alonso, E., Bae, I., Hynd, G., Lydon, K. M., Palmer, M. J., Patel, M., Porcelloni, M., Richardson, J., Stenson, R. A., Studley, J. R., Vasse, J.-L., & Winn, C. L. (2003). A New Protocol for the In Situ Generation of Aromatic, Heteroaromatic, and Unsaturated Diazo Compounds and Its Application in Catalytic and Asymmetric Epoxidation of Carbonyl Compounds. Journal of the American Chemical Society, 125(36), 10926–10940.[Link]
-
Barluenga, J., Quiñones, N., Tomás-Gamasa, M., & Cabal, M.-P. (2012). Intermolecular Metal-Free Cyclopropanation of Alkenes Using Tosylhydrazones. European Journal of Organic Chemistry, 2012(12), 2312–2317.[Link]
-
Zhou, L., Ye, F., Zhang, Y., & Wang, J. (2012). Cyclopropylmethyl palladium species from carbene migratory insertion: new routes to 1,3-butadienes. Organic Letters, 14(3), 922–925.[Link]
Sources
- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 2. [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2 + 2 + 1] Cycloaddition of N -tosylhydrazones, tert -butyl nitrite and alkenes: a general and practical access to isoxazolines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02352G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Harnessing strained ring metal carbenes in transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 4-Bromobenzaldehyde Tosylhydrazone in the Synthesis of Bioactive Heterocycles
Executive Summary
In modern drug discovery and organic synthesis, the rapid assembly of complex, functionalized heterocycles is paramount. 4-Bromobenzaldehyde tosylhydrazone (4-BBTH) has emerged as a highly versatile, bench-stable bifunctional building block[1]. Its primary utility lies in its ability to act as a safe precursor for metal carbenes via in situ diazo generation, bypassing the need to handle explosive and toxic diazoalkanes[2].
Crucially, the para-bromo substituent serves as an orthogonal reactive handle. Once the heterocyclic core (e.g., pyrazole, isoxazoline, or xanthene) is constructed using the tosylhydrazone moiety, the aryl bromide remains intact. This allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making 4-BBTH an invaluable synthon for generating extensive structure-activity relationship (SAR) libraries.
Mechanistic Grounding: The Bifunctional Nature of 4-BBTH
The synthetic power of 4-BBTH relies on a modified Bamford-Stevens/Shapiro-type reactivity adapted for transition-metal catalysis[2].
-
Deprotonation & Diazo Formation: In the presence of a base (typically alkoxides like LiOtBu or carbonates), the tosylhydrazone is deprotonated, leading to the expulsion of the tosinate anion and the generation of a transient diazo intermediate.
-
Carbene Extrusion: Transition metals (such as Pd, Cu, or Ag) coordinate to the diazo carbon, facilitating the extrusion of nitrogen gas (
) to form a highly reactive metal carbene complex. -
Cycloaddition/Insertion: This electrophilic carbene can undergo a variety of transformations, including [2+2+1] cycloadditions,[N,N] synthon reactions, or autotandem C-C bond formations to yield diverse heterocycles.
Mechanistic pathway of 4-BBTH in heterocycle synthesis via carbene intermediates.
Key Synthetic Applications
Synthesis of Isoxazolines via [2+2+1] Cycloaddition
Isoxazolines are critical structural motifs in pharmaceuticals. 4-BBTH can be reacted with tert-butyl nitrite (TBN) and unactivated alkenes under copper catalysis to form 3-(4-bromophenyl)isoxazolines[3]. In this transformation, TBN acts as the vital nitrogen/oxygen source, intercepting the carbene to form a nitrile oxide intermediate that undergoes a [3+2] cycloaddition with the alkene.
Synthesis of Pyrazoles via [N,N] Synthon Behavior
Traditionally, tosylhydrazones act as carbene precursors (contributing one carbon). However, recent advancements demonstrate that 4-BBTH can act as an [N,N] synthon when reacted with alkynes or alkoxy alkynyl Fischer carbene complexes[4]. This unique reactivity allows both nitrogen atoms of the hydrazone to be incorporated into the newly formed 1H-pyrazole ring, providing direct access to 3,5-disubstituted N-alkenyl pyrazoles.
Palladium-Catalyzed Autotandem Cascades
For the synthesis of highly condensed oxygen and nitrogen heterocycles (such as xanthenes and fluorenes), 4-BBTH undergoes a Pd-catalyzed autotandem reaction with benzyl bromides[5]. The cascade initiates with a cross-coupling reaction forming a C-C single bond, immediately followed by an intramolecular Heck reaction forming a C=C double bond on the same hydrazonic carbon atom.
Synthesis of 1,3-Oxazines
Under base-free conditions, 4-BBTH acts as a 1,2-dipole synthon in formal [4+2] cycloadditions with ortho-quinone methides, yielding diverse 1,3-oxazine derivatives with high diastereoselectivity[1].
Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction parameters and typical yields for synthesizing various heterocyclic cores using 4-BBTH.
| Heterocycle Target | Reaction Partners | Catalyst / Base | Temp / Solvent | Yield Range | Key Advantage |
| Isoxazolines | 4-BBTH, Alkenes, TBN | CuCl₂ / Base-free | 80°C / THF | 75–85% | Mild conditions, high regioselectivity[3] |
| Pyrazoles | 4-BBTH, Alkynes | AgOTf / K₂CO₃ | 100°C / Dioxane | 60–80% | [N,N] synthon behavior, late-stage utility[4] |
| Xanthenes | 4-BBTH, Benzyl Bromides | Pd₂(dba)₃ / t-BuOLi | 110°C / Toluene | 70–90% | Autotandem cascade, complex core formation[5] |
| 1,3-Oxazines | 4-BBTH, o-Quinone Methides | Lewis Acid / Base-free | RT / DCM | 80–95% | Formal[4+2] cycloaddition, high diastereoselectivity[1] |
Standardized Experimental Protocol
Protocol: Synthesis of 3-(4-Bromophenyl)isoxazolines via Cu-Catalyzed[2+2+1] Cycloaddition
Rationale & Causality: This protocol utilizes Copper(II) chloride because it effectively promotes the single-electron transfer required to activate TBN, generating the nitrile oxide intermediate without requiring exogenous strong bases[3]. The exclusion of oxygen is critical, as
Standardized experimental workflow for metal-catalyzed heterocycle synthesis using 4-BBTH.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-Bromobenzaldehyde tosylhydrazone (0.5 mmol, 176.6 mg) and CuCl₂ (0.05 mmol, 6.7 mg).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent & Liquid Addition: Inject anhydrous THF (3.0 mL) via syringe. Subsequently, add the alkene substrate (e.g., styrene, 1.0 mmol) and tert-butyl nitrite (TBN, 0.75 mmol).
-
Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath set to 80°C. Stir vigorously for 12 hours.
-
Quenching: Remove the tube from the oil bath and allow it to cool to room temperature. Add deionized water (10 mL) to quench the reaction and hydrolyze any unreacted TBN.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-(4-bromophenyl)isoxazoline.
Self-Validation & Troubleshooting
To ensure the scientific integrity of the protocol, researchers must monitor the following self-validating checkpoints:
-
Colorimetric Shift (Diazo Formation): Upon the addition of base (in protocols requiring it, such as autotandem cascades), the reaction mixture must transition from a pale yellow suspension to a deep orange/red solution. Causality: This confirms the deprotonation of 4-BBTH and the formation of the diazo species. If this color change is absent, the base has likely degraded (e.g., hydrolyzed by atmospheric moisture).
-
Gas Evolution (Carbene Extrusion): Upon heating to the target temperature (e.g., 80°C), steady gas evolution (bubbling) should be observed within the first 15–30 minutes. Causality: This indicates the successful extrusion of
gas as the metal carbene forms. A lack of bubbling suggests catalyst poisoning or a failure of the diazo intermediate to decompose. -
TLC Monitoring: The starting 4-BBTH is strongly UV-active and highly polar. The resulting brominated heterocycle will also be UV-active (due to the bromophenyl ring) but will exhibit a significantly higher
value due to the loss of the polar tosylhydrazone moiety.
References[2] Title: Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones
Source: thieme-connect.com URL:[3] Title:[2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines Source: nih.gov URL:[5] Title: Pd-Catalyzed Autotandem Reactions with N-Tosylhydrazones. Synthesis of Condensed Carbo- and Heterocycles by Formation of a C–C Single Bond and a C=C Double Bond on the Same Carbon Atom Source: acs.org URL:[4] Title: N‐Tosylhydrazones as [N,N] Synthons in Heterocyclic Chemistry: Synthesis of 3,5‐Disubstituted N‐Alkenyl‐1H‐pyrazoles Source: researchgate.net URL:[1] Title: p-bromobenzaldehyde tosylhydrazone - CAS号19350-68-6 Source: molaid.com URL:
Sources
- 1. p-bromobenzaldehyde tosylhydrazone - CAS号 19350-68-6 - 摩熵化学 [molaid.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Synthesis of Functionalized Styrenes via Palladium-Catalyzed Cross-Coupling of 4-Bromobenzaldehyde Tosylhydrazone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction & Strategic Rationale
The synthesis of highly functionalized styrenes (specifically, stilbene derivatives) is a critical operation in drug discovery and materials science. Traditional methods, such as the Wittig or Heck reactions, often require pre-functionalized, highly reactive intermediates that can suffer from poor atom economy or functional group incompatibility.
The Barluenga-Valdés cross-coupling offers a powerful orthogonal approach by utilizing
The Chemoselectivity Advantage (Expert Insight)
A common pitfall in cross-coupling design is competing reactivity. 4-Bromobenzaldehyde contains a reactive aryl C–Br bond. However, by selecting benzyl bromide as the electrophilic coupling partner, we exploit kinetic chemoselectivity. The oxidative addition of Pd(0) into the aliphatic sp³ C–Br bond of benzyl bromide outpaces insertion into the aryl sp² C–Br bond. Consequently, the 4-bromo substituent remains entirely intact in the final styrene product, serving as an invaluable synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) .
Mechanistic Causality & Pathway Dynamics
To master this one-pot synthesis, one must understand the causality driving the catalytic cycle. The transformation relies on a delicate sequence of thermal decomposition, oxidative addition, and migratory insertion.
-
In Situ Condensation: 4-Bromobenzaldehyde reacts with
-toluenesulfonylhydrazide to form the hydrazone. We perform this in situ to avoid isolating bulky, potentially light-sensitive hydrazone intermediates. -
Diazo Formation: Lithium tert-butoxide (LiOtBu) is selected as the base. It is strong enough to deprotonate the tosylhydrazone, triggering the expulsion of lithium p-toluenesulfinate to yield the transient diazo compound, yet sterically hindered enough to prevent unwanted nucleophilic attack on the benzyl bromide.
-
Carbene Migratory Insertion: The Pd(0) catalyst undergoes oxidative addition with benzyl bromide. The diazo compound coordinates to the Pd(II) center, extruding
to form a highly electrophilic Pd-carbene complex. -
-Hydride Elimination (The Styrene Generator): The benzyl group migrates to the carbene carbon. Because we strategically used an aldehyde tosylhydrazone, the resulting Pd-alkyl intermediate lacks a
-hydrogen on the original aldehyde carbon. However, the migrated benzyl group provides the essential -hydrogens required for elimination, yielding the (E)-styrene product and regenerating the Pd(0) catalyst .
Caption: Palladium-catalyzed carbene migratory insertion cycle for styrene synthesis.
Experimental Protocol: Self-Validating One-Pot Workflow
This protocol is designed as a self-validating system. Visual cues (color changes and gas evolution) are embedded into the steps to confirm reaction progress in real-time.
Materials & Reagents
-
Substrate: 4-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Hydrazide:
-Toluenesulfonylhydrazide (1.05 mmol, 195 mg) -
Electrophile: Benzyl bromide (1.2 mmol, 205 mg)
-
Catalyst & Ligand:
(2.5 mol%, 23 mg), XPhos (5.0 mol%, 24 mg) -
Base: LiOtBu (3.0 mmol, 240 mg)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology
Step 1: In Situ Tosylhydrazone Generation
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde and
-toluenesulfonylhydrazide. -
Evacuate and backfill the tube with dry Argon (3 cycles).
-
Inject 5.0 mL of anhydrous 1,4-dioxane.
-
Stir the mixture at 70 °C for 1 hour.
-
Validation Checkpoint: The solution will transition from a heterogeneous suspension to a clear, pale-yellow solution, confirming complete condensation to the hydrazone.
-
Step 2: Cross-Coupling Initiation
5. Cool the reaction vessel to room temperature. Briefly open under a strong flow of Argon and rapidly add LiOtBu,
-
Validation Checkpoint: Upon reaching ~90 °C, gentle effervescence (
gas evolution) will be observed, indicating the thermal decomposition of the hydrazone salt into the diazo compound. The solution will concurrently darken to a deep red/brown, signifying the formation of the active Pd-carbene species.
Step 3: Workup and Isolation
8. Cool the mixture to room temperature and quench with 10 mL of deionized water.
9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
10. Wash the combined organic layers with brine, dry over anhydrous
Caption: Experimental workflow for the one-pot synthesis of 4-bromostilbene.
Quantitative Data & Optimization
The choice of base and ligand is the primary determinant of yield and (E)/(Z) stereoselectivity. Table 1 summarizes the optimization data, demonstrating why the specific reagents in the protocol were selected.
Table 1: Optimization of Reaction Conditions for One-Pot Styrene Synthesis
| Entry | Catalyst (2.5 mol%) | Ligand (5 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%)* | (E):(Z) Ratio |
| 1 | XPhos | LiOtBu | 1,4-Dioxane | 110 | 88% | >95:5 | |
| 2 | LiOtBu | 1,4-Dioxane | 110 | 42% | 80:20 | ||
| 3 | XPhos | 1,4-Dioxane | 110 | 18% | N/A | ||
| 4 | XPhos | LiOtBu | Toluene | 110 | 65% | 90:10 | |
| 5 | None | None | LiOtBu | 1,4-Dioxane | 110 | 0% | N/A |
*Isolated yields. Entry 1 represents the optimized conditions. The bulky, electron-rich XPhos ligand is critical for facilitating the migratory insertion step, while LiOtBu provides optimal basicity without degrading the benzyl bromide electrophile.
References
-
Xia, Y., et al. "Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones." Journal of the American Chemical Society, 2020.[Link]
-
Ojha, D. P., Prabhu, K. R. "Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins." The Journal of Organic Chemistry, 2012. [Link]
-
Roche, M., Hamze, A., Provot, O., Brion, J.-D., Alami, M. "Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides." The Journal of Organic Chemistry, 2013.[Link]
Application Notes and Protocols: Palladium-Catalyzed and Metal-Free Cross-Coupling of 4-Bromobenzaldehyde Tosylhydrazone with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Modern Gateway to Molecular Complexity
The transformation of carbonyl functionalities into complex molecular architectures is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science.[1] Traditionally, this has been achieved through multi-step sequences, often involving harsh reagents and generating significant waste. The emergence of tosylhydrazones as versatile coupling partners has opened a new, more efficient paradigm.[2][3] This guide provides an in-depth exploration of the reaction between 4-bromobenzaldehyde tosylhydrazone and organoboronic acids, a process that capitalizes on the dual reactivity of the starting material to forge new carbon-carbon bonds.
This reaction is particularly significant for several reasons. Firstly, it offers a direct route to substituted stilbenes and other vinyl arenes, which are prevalent motifs in pharmaceuticals and biologically active compounds.[4][5] Secondly, the presence of the bromine atom on the benzaldehyde ring provides a valuable handle for subsequent cross-coupling reactions, allowing for the rapid construction of complex, multi-functionalized molecules.[6] This dual-functional nature makes 4-bromobenzaldehyde tosylhydrazone a powerful building block in diversity-oriented synthesis.
This document will detail both the palladium-catalyzed and metal-free variants of this transformation, providing a comprehensive understanding of the underlying mechanisms, practical experimental protocols, and the strategic considerations for applying this methodology in a research and development setting.
Mechanistic Insights: The Dual Nature of Tosylhydrazones
The reactivity of tosylhydrazones in these coupling reactions stems from their ability to generate diazo compounds in situ upon treatment with a base.[7][8] These diazo compounds can then engage in a variety of transformations, depending on the reaction conditions.
Palladium-Catalyzed Pathway: A Carbene-Based Cross-Coupling
In the presence of a palladium catalyst, the reaction is believed to proceed through a palladium carbene intermediate.[9][10] The catalytic cycle can be summarized as follows:
-
Diazo Formation: The tosylhydrazone is deprotonated by a base to form a diazo compound.
-
Carbene Formation: The diazo compound reacts with a Pd(0) species to generate a palladium carbene.
-
Migratory Insertion: The organoboronic acid undergoes transmetalation with the palladium center, and subsequent migratory insertion of the organic group from the boron atom into the palladium-carbene bond forms a new carbon-carbon bond.
-
Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to release the final product and regenerate the Pd(0) catalyst.
Caption: Proposed mechanism for the palladium-catalyzed cross-coupling.
Metal-Free Pathway: A Reductive Coupling Approach
Remarkably, the coupling of tosylhydrazones with organoboronic acids can also be achieved without a transition metal catalyst.[11] This "metal-free" variant offers significant advantages in terms of cost, toxicity, and ease of purification. The proposed mechanism for the metal-free reaction involves:
-
Diazo Formation: Similar to the catalyzed reaction, the tosylhydrazone is converted to a diazo compound by a base.
-
Borate Complex Formation: The diazo compound reacts with the organoboronic acid to form a borate complex.
-
1,2-Migration: A 1,2-migration of the organic group from the boron to the carbon atom of the former diazo group occurs, with concomitant loss of nitrogen gas.
-
Protonolysis: The resulting organoborane intermediate is protonated during workup to yield the final product.
Sources
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- 11. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Formation of 4-Bromobenzaldehyde Tosylhydrazone
Welcome to the technical support center for the synthesis of 4-Bromobenzaldehyde Tosylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during this chemical transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.
Understanding the Core Reaction: A Mechanistic Overview
The formation of 4-Bromobenzaldehyde tosylhydrazone is a condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonylhydrazide (tosylhydrazine).[1][2] This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the final tosylhydrazone product. While seemingly straightforward, several competing side reactions can occur, impacting yield and purity.
Below is a diagram illustrating the intended reaction pathway.
Caption: Formation of 4-Bromobenzaldehyde Tosylhydrazone.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of 4-Bromobenzaldehyde Tosylhydrazone in a question-and-answer format.
Question 1: My yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can be attributed to several factors, primarily the occurrence of side reactions and suboptimal reaction conditions.
A. Side Reaction: Azine Formation
The most common side reaction is the formation of an azine.[3][4][5] This occurs when the newly formed tosylhydrazone reacts with a second molecule of 4-bromobenzaldehyde.
Caption: Azine byproduct formation.
Troubleshooting Azine Formation:
-
Stoichiometry: Ensure a 1:1 molar ratio of 4-bromobenzaldehyde to tosylhydrazine. A slight excess of tosylhydrazine can be used to drive the reaction to completion, but be aware this can complicate purification.[6]
-
Order of Addition: Add the aldehyde to the tosylhydrazine solution gradually. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. Spot the reaction mixture alongside the starting materials. The reaction is complete when the starting aldehyde spot disappears.[6]
B. Side Reaction: Hydrolysis
Tosylhydrazone formation is a reversible reaction. The presence of excess water, especially during workup or with prolonged reaction times at high temperatures, can lead to hydrolysis of the product back to the starting materials.[1][7]
Troubleshooting Hydrolysis:
-
Solvent Choice: Use anhydrous solvents to minimize water content.
-
Workup Conditions: Perform the workup promptly once the reaction is complete. Avoid prolonged exposure to aqueous acidic or basic conditions during extraction.
C. Suboptimal Reaction Conditions
-
pH Control: The reaction is acid-catalyzed. A catalytic amount of a weak acid like acetic acid is often sufficient. The optimal pH is typically mildly acidic.[6]
-
Temperature: While heating can accelerate the reaction, excessive heat can promote side reactions. Refluxing is a common technique, but the temperature should be carefully controlled.[6]
Question 2: My final product is an oil instead of a solid. How can I purify it?
Answer:
Obtaining an oily product suggests the presence of impurities or residual solvent.
Purification Strategies:
-
Crystallization: This is the most effective method for purifying solid organic compounds.[6]
-
Dissolve the oily product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
If a single solvent is ineffective, a two-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) can be employed.[6]
-
-
Column Chromatography: If crystallization fails, column chromatography can be used. However, be aware that silica gel is acidic and can potentially cause hydrolysis of the tosylhydrazone. To mitigate this, you can:
-
Use a less acidic stationary phase like neutral alumina.
-
Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent.[6]
-
Question 3: My NMR spectrum shows multiple sets of peaks for the product, suggesting the presence of isomers. What is happening?
Answer:
The presence of multiple sets of peaks for the tosylhydrazone in the NMR spectrum is often due to the existence of E and Z isomers around the C=N double bond.[8][9][10] This is a common phenomenon for hydrazones.
Caption: E/Z Isomerization of Tosylhydrazones.
Managing E/Z Isomerism:
-
NMR Analysis: The presence of both isomers can complicate spectral interpretation. Variable temperature NMR may show coalescence of the peaks, confirming the presence of isomers.
-
Purification: It is often difficult to separate E/Z isomers by standard purification techniques like column chromatography due to their similar polarities.
-
Reaction Progression: In many subsequent reactions, the presence of a mixture of E/Z isomers does not affect the outcome as they may interconvert under the reaction conditions or react similarly.
Question 4: I see a significant amount of unreacted starting material even after a long reaction time. What should I do?
Answer:
An incomplete reaction can be due to several factors.
Troubleshooting an Incomplete Reaction:
-
Catalyst: Ensure that a catalytic amount of acid has been added and is active.
-
Temperature: The reaction may require a higher temperature to proceed to completion. Ensure the reaction mixture is reaching the target temperature.[6]
-
Reagent Purity: Impurities in the 4-bromobenzaldehyde, such as the corresponding carboxylic acid (4-bromobenzoic acid), can inhibit the reaction. Use purified starting materials if possible.[6][11]
-
Mixing: Ensure efficient stirring to facilitate contact between the reactants.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Azine Formation | - Maintain a 1:1 reactant ratio. - Add aldehyde to tosylhydrazine solution slowly. - Monitor with TLC. |
| Hydrolysis | - Use anhydrous solvents. - Prompt workup. | |
| Suboptimal Conditions | - Add a catalytic amount of acid. - Control reaction temperature. | |
| Oily Product | Impurities/Residual Solvent | - Purify by crystallization. - Use column chromatography with neutral alumina or deactivated silica gel. |
| Multiple NMR Peaks | E/Z Isomerization | - Confirm with variable temperature NMR. - Often acceptable for subsequent steps. |
| Incomplete Reaction | Inactive Catalyst/Low Temp | - Check catalyst addition and activity. - Ensure proper reaction temperature. |
| Impure Reactants | - Use purified starting materials. |
Experimental Protocol: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This protocol provides a general guideline. Modifications may be necessary based on your specific experimental setup and scale.
Materials:
-
4-Bromobenzaldehyde
-
p-Toluenesulfonylhydrazide (Tosylhydrazine)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonylhydrazide (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
In a separate beaker, dissolve 4-bromobenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol.
-
Slowly add the 4-bromobenzaldehyde solution to the stirring tosylhydrazine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically indicated by the disappearance of the 4-bromobenzaldehyde spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
The product will often precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 4-Bromobenzaldehyde tosylhydrazone.
References
-
Wikipedia. Azine. [Link]
-
Wikipedia. Tosylhydrazone. [Link]
- Kolb, V. M., et al. On the mechanism of formation of azines from hydrazones. Journal of Organic Chemistry, 1988, 53(20), 4855-4858.
-
ER Publications. A Historical Perspective on the Structure, Synthesis, and Use of Azines. [Link]
- Zhang, S., Zhang, Q., & Tang, M. Synthesis of Hydrazides from N-Tosylhydrazones and Its Application in the Preparation of Indazolones. The Journal of Organic Chemistry, 2022, 87(5), 3845-3850.
-
Organic Chemistry Portal. Hydrazide synthesis by oxidation or hydrolysis. [Link]
-
Organic Chemistry Portal. Azine Formation. [Link]
- Gevert, O., et al. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding.
- Szurmai, Z., et al. Coupling of anhydro-aldose tosylhydrazones with hydroxy compounds and carboxylic acids: a new route for the synthesis of C-β-D-glycopyranosylmethyl ethers and esters. RSC Advances, 2017, 7(12), 7088-7097.
-
Grokipedia. Tosylhydrazone. [Link]
- Science of Synthesis. Product Class 17: Hydrazones.
-
Reddit. Formation of tosylhydrazones. [Link]
- Allwood, D. M., Blakemore, D. C., & Ley, S. V. Preparation of unsymmetrical ketones from tosylhydrazones and aromatic aldehydes via formyl C–H bond insertion. Organic & Biomolecular Chemistry, 2016, 14(48), 11464-11470.
- Mondal, T., et al. E- or Z-Isomers Arising from the Geometries of Ligands in the Mercury Complex of 2-(Anthracen-9-ylmethylene)-N-phenylhydrazine Carbothioamide. ACS Omega, 2023, 8(45), 42790-42800.
- Lodeiro, C., et al. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 2023, 28(19), 6931.
-
ResearchGate. Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. [Link]
- Fages, F., et al. A pH activated configurational rotary switch: controlling the E/Z isomerization in hydrazones.
- Xia, Y., & Wang, J. Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 2013, 46(2), 236-247.
-
FAQ. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? [Link]
-
Organic Syntheses. Selective Oxidation of Primary Alcohols: 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- Molteni, G., et al. The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Molecules, 2022, 27(23), 8466.
- Li, Y., et al. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistryOpen, 2019, 8(11), 1362-1368.
-
Organic Syntheses. Phenyldiazomethane. [Link]
-
ResearchGate. The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. [Link]
-
Scientific Research Publishing. Chemical Transformations Involving N-tosylhydrazones. [Link]
- Wang, D., et al. Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. Molecules, 2017, 22(12), 2167.
-
ResearchGate. Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][3][12]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. [Link]
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Technical Support Center: Unstable Diazo Intermediates from 4-Bromobenzaldehyde Tosylhydrazone
Welcome to the technical support center for handling unstable diazo intermediates, specifically focusing on 4-bromobenzaldehyde tosylhydrazone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of diazo chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe and successful execution of your experiments.
I. Understanding the Challenge: The Nature of Diazo Intermediates
Diazo compounds are highly versatile reagents in organic synthesis, serving as precursors for carbenes and carbenoids, which are crucial for constructing complex molecular architectures.[1][2] However, their utility is often shadowed by their inherent instability. Diazo compounds, particularly those without stabilizing electron-withdrawing groups, can be sensitive to heat, light, and acid, and may decompose explosively.[1][3][4][5][6]
The diazo intermediate derived from 4-bromobenzaldehyde tosylhydrazone falls into the category of semi-stabilized diazo compounds, where the aromatic ring provides some delocalization of the negative charge.[7] Nevertheless, careful handling and optimized reaction conditions are paramount to prevent unwanted decomposition and ensure the desired reactivity.
This guide will focus on the in situ generation of the diazo intermediate, a widely adopted strategy to minimize the hazards associated with isolating and handling these energetic species.[8][9][10]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for my 4-bromophenyl-diazomethane intermediate?
A1: The main decomposition pathways involve the loss of nitrogen gas (N₂) to form a highly reactive carbene intermediate.[11][12][13] This carbene can then undergo several reactions, including:
-
Dimerization: Two carbene molecules can react to form an alkene (4,4'-dibromostilbene).
-
Azine Formation: The carbene can react with the starting diazo compound to form an azine.[1]
-
Solvent Insertion: The carbene can insert into C-H bonds of the solvent.
-
Unwanted Side Reactions: The carbene may react with other nucleophiles present in the reaction mixture.
Q2: What are the visual or instrumental indicators of diazo compound decomposition?
A2:
-
Visual: A rapid and uncontrolled evolution of nitrogen gas is a clear sign of decomposition. The characteristic color of the diazo compound (often yellow, orange, or red) may fade or change unexpectedly.
-
Instrumental (TLC/LC-MS): The appearance of spots corresponding to the dimer (e.g., stilbene) or azine byproducts on a TLC plate or in an LC-MS trace indicates decomposition. A decrease in the concentration of the starting tosylhydrazone without a corresponding increase in the desired product is also a red flag.
Q3: Can I isolate and store the 4-bromophenyl-diazomethane?
A3: While some stabilized diazo compounds can be isolated, it is strongly discouraged for semi-stabilized aryl diazo compounds like 4-bromophenyl-diazomethane due to their potential for explosive decomposition.[1][4][5] The safest approach is in situ generation, where the diazo compound is generated and consumed in the same pot.[8][9][10]
Q4: What is the difference between the Bamford-Stevens and Shapiro reactions for generating alkenes from tosylhydrazones?
A4: Both reactions start with a tosylhydrazone but proceed through different intermediates and yield different products.
-
Bamford-Stevens Reaction: Typically uses protic solvents and bases like sodium methoxide. It proceeds through a diazo intermediate, which can then form a carbene or a carbenium ion.[11][12][13][14][15] This often leads to the more thermodynamically stable (more substituted) alkene.[11][13]
-
Shapiro Reaction: Employs strong, non-nucleophilic bases (at least two equivalents of an organolithium reagent) in aprotic solvents.[16][17][18][19][20] It forms a vinyllithium intermediate and typically yields the less substituted (kinetically favored) alkene.[11][16]
III. Troubleshooting Guide
This section addresses common problems encountered during the in situ generation and reaction of the diazo intermediate from 4-bromobenzaldehyde tosylhydrazone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Diazo Formation: The base may not be strong enough, or the temperature may be too low for the elimination of the tosyl group. | 1. Optimize Base and Temperature: Switch to a stronger base (e.g., NaH, LiHMDS). Gradually increase the reaction temperature while carefully monitoring for gas evolution. |
| 2. Rapid Diazo Decomposition: The reaction temperature may be too high, or there might be acidic impurities present. | 2. Control Temperature and Purity: Maintain a low and constant temperature during diazo generation. Ensure all reagents and solvents are dry and free of acidic impurities. Use freshly distilled solvents. | |
| 3. Slow Reaction with Substrate: The trapping agent (e.g., alkene for cyclopropanation) may not be reactive enough under the reaction conditions. | 3. Increase Reactivity: Consider using a catalyst (e.g., Rh(II) or Cu(I) complexes for cyclopropanation) to accelerate the reaction of the diazo intermediate.[2][21][22] | |
| Formation of Significant Side Products (e.g., Azine, Dimer) | 1. High Concentration of Diazo Intermediate: The rate of diazo generation exceeds the rate of its consumption by the substrate. | 1. Slow Addition: Add the base or the tosylhydrazone solution slowly to the reaction mixture containing the substrate to maintain a low steady-state concentration of the diazo intermediate. |
| 2. Inefficient Trapping: The substrate is not effectively competing with the decomposition pathways. | 2. Increase Substrate Concentration/Reactivity: Use a higher concentration of the trapping agent. If applicable, use a more reactive substrate or add a suitable catalyst. | |
| Reaction is Uncontrolled (Vigorous Gas Evolution) | 1. Temperature is too High: The rate of decomposition is highly temperature-dependent. | 1. Lower the Temperature: Conduct the reaction at a lower temperature. For highly exothermic reactions, ensure efficient cooling and stirring. |
| 2. Rapid Addition of Base: A large amount of diazo compound is generated at once. | 2. Controlled Addition: Add the base dropwise or via a syringe pump to control the rate of diazo formation. | |
| 3. Presence of Catalytic Impurities: Trace metals or acids can catalyze decomposition. | 3. Use High-Purity Reagents: Ensure all glassware is scrupulously clean and that reagents and solvents are of high purity. |
IV. Experimental Protocols & Methodologies
Safety First: Diazo compounds are toxic, potentially explosive, and should always be handled in a well-ventilated fume hood behind a blast shield.[1][4][5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid using ground-glass joints where possible, as friction can initiate decomposition.[1]
Protocol 1: In Situ Generation of 4-Bromophenyl-diazomethane for Catalytic Cyclopropanation
This protocol describes the in situ generation of 4-bromophenyl-diazomethane and its subsequent reaction with an alkene in the presence of a rhodium catalyst to form a cyclopropane.
Materials:
-
4-Bromobenzaldehyde tosylhydrazone
-
Alkene (e.g., styrene)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Base (e.g., triethylamine, Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: To the flask, add the alkene (1.2 equivalents), the rhodium(II) acetate dimer (0.5-1 mol%), and anhydrous DCM under a nitrogen atmosphere.
-
Prepare Solutions:
-
In a separate flask, dissolve the 4-bromobenzaldehyde tosylhydrazone (1 equivalent) in anhydrous DCM.
-
In the dropping funnel, place a solution of triethylamine (1.5 equivalents) in anhydrous DCM.
-
-
Reaction Initiation: Begin stirring the solution in the reaction flask and cool to 0 °C using an ice bath.
-
Slow Addition: Simultaneously, add the tosylhydrazone solution and the triethylamine solution dropwise to the reaction flask over a period of 1-2 hours. Maintain a low temperature and monitor for a color change (often to a yellow or greenish hue) and gentle gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Visualizations and Diagrams
Reaction Mechanism: From Tosylhydrazone to Diazo Intermediate
Caption: Formation of the diazo intermediate.
Experimental Workflow: In Situ Generation and Reaction
Caption: Workflow for in-situ cyclopropanation.
Troubleshooting Decision Tree
Caption: Troubleshooting decision-making process.
VI. References
-
Shapiro, R. H. (1967). The Shapiro Reaction. Grokipedia.
-
Alfa Chemistry. Shapiro Reaction.
-
Product Class 21: Diazo Compounds. Science of Synthesis.
-
AdiChemistry. Bamford-Stevens Reaction | Explanation.
-
Zhu, S., & Zhou, Q. (2015). Transformations of diazo compounds catalyzed by environmentally benign iron complexes. National Science Review.
-
Wikipedia. Shapiro reaction.
-
Wikipedia. Bamford–Stevens reaction.
-
Alfa Chemistry. Bamford-Stevens Reaction.
-
Organic Chemistry Portal. Bamford-Stevens Reaction.
-
J&K Scientific LLC. (2025). Bamford-Stevens Reaction.
-
Developments on Photolytic Decomposition of Diazo Compounds. e-LiS.
-
Chemistry Notes. (2022). Shapiro Reaction Mechanism, Examples, and Applications.
-
Organic Chemistry Portal. Shapiro Reaction.
-
Hughes, D. L. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
-
Wikipedia. Metal-catalyzed cyclopropanations.
-
The in situ generation of diazo compounds. Research Collection.
-
de Fatima, A., & Modolo, L. V. (2020). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Molecules.
-
Brook, A. G., & Jones, P. F. (1969). The synthesis of silyl- and germyldiazoalkanes via tosylhydrazones. Canadian Journal of Chemistry.
-
Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2001). Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines. Organic Letters.
-
Organic Syntheses Procedure. 8.
-
Wang, Z., & Betley, T. A. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
-
Transition-metal catalyzed reactions of diazo compounds and N,N-dialkylnitrosoamines. Organic Chemistry Frontiers.
-
Doyle, M. P. (1998). Transition Metal-Catalyzed, Asymmetric Reactions of Diazo Compounds. Current Organic Chemistry.
-
Khan, H. A., & Szostak, M. (2025). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. Synthesis of Diazo Compounds.
-
Maseko, B., & Chiyanzu, I. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry.
-
Creary, X. (1986). Tosylhydrazone Salt Pyrolyses: Phenyldiazomethanes. Organic Syntheses.
-
Hughes, D. L. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Spiral.
-
MSU Chemistry. (2013). Phenyldiazomethane SOP.
-
BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
-
Gelin, B., et al. (1988). Aryl diazo compounds and diazonium salts as potential irreversible probes of the gamma-aminobutyric acid receptor. Journal of Medicinal Chemistry.
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
-
Brandes, D., & Sudau, A. (2019). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Chemistry – A European Journal.
-
Padwa, A., & Krumpe, K. E. (1992). Application of diazocarbonyl compounds to the synthesis of heterocyclic molecules. Tetrahedron.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Bamford-Stevens Reaction [organic-chemistry.org]
- 16. grokipedia.com [grokipedia.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 19. chemistnotes.com [chemistnotes.com]
- 20. organic-chemistry.org [organic-chemistry.org]
- 21. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 22. eurekaselect.com [eurekaselect.com]
Technical Support Center: Stereoselective Transformations of 4-Bromobenzaldehyde Tosylhydrazone
Welcome to the Technical Support Center for advanced tosylhydrazone chemistry. This guide is specifically engineered for researchers and drug development professionals utilizing 4-Bromobenzaldehyde tosylhydrazone as a linchpin for synthesizing complex, stereodefined alkenes and functionalized scaffolds.
The 4-bromo moiety is a highly valuable synthetic handle for downstream orthogonal cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, achieving high E/Z stereoselectivity while preventing premature activation of the C–Br bond requires precise mechanistic control. This center provides field-proven troubleshooting, quantitative optimization data, and self-validating protocols.
Core Mechanistic Pathway: Palladium-Catalyzed Carbene Insertion
The palladium-catalyzed cross-coupling of N-tosylhydrazones is a powerful, complementary reaction to the classic Shapiro reaction for converting carbonyl functionalities into carbon–carbon double bonds[1]. The stereoselectivity of the resulting alkene is dictated entirely during the syn-β-hydride elimination step from the alkyl-palladium intermediate.
Fig 1: Pd-catalyzed cross-coupling mechanism of 4-Bromobenzaldehyde tosylhydrazone.
Troubleshooting & FAQ Guide
Q1: Why am I getting a nearly 1:1 E/Z mixture in my Pd-catalyzed cross-coupling with aryl halides?
Causality: Stereoselectivity in this carbene-based coupling relies on the relative steric penalty between the two possible conformers of the alkyl-palladium intermediate prior to syn-β-hydride elimination. If the ligands on the palladium center are too small (e.g., standard PPh₃), the energy difference between the conformers leading to E and Z alkenes is negligible, resulting in stereorandomization. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos. The immense steric bulk of XPhos highly destabilizes the Z-conformer's transition state, strongly driving the reaction toward the E-alkene. Additionally, conducting the reaction in 1,4-dioxane rather than THF improves thermodynamic control.
Q2: How do I prevent the Pd catalyst from inserting into the C–Br bond of my starting 4-bromobenzaldehyde tosylhydrazone (causing self-coupling/oligomerization)?
Causality: Pd(0) readily undergoes oxidative addition into aryl bromides. If your coupling partner (electrophile) is also an aryl bromide, the catalyst cannot distinguish between the electrophile and the 4-bromo handle on your hydrazone. Solution: To ensure chemoselectivity and preserve the 4-bromo handle for downstream drug development, use an aryl iodide as your cross-coupling partner and lower the temperature to 70 °C. Aryl iodides undergo oxidative addition significantly faster than aryl bromides. Alternatively, employ a ligand-free system using Pd(PPh₃)₂Cl₂, which has been proven to tolerate sensitive halogen functional groups effectively[2].
Q3: I want to synthesize (E)-vinyl sulfones from 4-bromobenzaldehyde tosylhydrazone. Why is my palladium method failing?
Causality: Forming C–S bonds stereoselectively via metal-carbene insertions is notoriously difficult due to competing side reactions and poor migratory aptitude of sulfonyl groups. Solution: Abandon the palladium-carbene pathway and utilize a Copper(II)-catalyzed radical reaction. Employing Cu(OAc)₂·H₂O generates sulfonyl free radicals that add to the tosylhydrazone, providing exceptional E stereoselectivity and broad functional group tolerance[3].
Fig 2: Copper-catalyzed radical synthesis of (E)-vinyl sulfones from tosylhydrazones.
Quantitative Optimization Data
The following table summarizes the impact of reaction parameters on the E/Z stereoselectivity when coupling 4-bromobenzaldehyde tosylhydrazone with a standard aryl iodide.
| Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | E/Z Ratio |
| Pd(PPh₃)₄ | THF | LiOtBu | 70 | 65 | 1.5:1 |
| Pd(PPh₃)₂Cl₂ (Ligand-Free) | 1,4-Dioxane | LiOtBu | 100 | 82 | 3:1 |
| Pd₂(dba)₃ / XPhos | 1,4-Dioxane | LiOtBu | 70 | 91 | >20:1 |
| Cu(OAc)₂·H₂O (Radical) | Xylene | None | 90 | 88 | >99:1 (E only) |
Standard Operating Procedures (SOPs)
Protocol A: Highly Stereoselective Pd-Catalyzed Olefination (Preserving the C-Br Bond)
Objective: Synthesize an E-alkene via cross-coupling while leaving the 4-bromo handle intact.
-
Reagent Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-Bromobenzaldehyde tosylhydrazone (1.2 mmol), your chosen Aryl Iodide (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and LiOtBu (2.2 mmol).
-
Validation Checkpoint 1: The solid mixture should appear as a free-flowing, heterogeneous powder. Clumping indicates moisture contamination in the LiOtBu, which will trigger a competing Bamford-Stevens alkyne formation.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube with a PTFE screw cap and remove it from the glovebox.
-
Reaction Initiation: Stir the reaction mixture at 70 °C for 12 hours.
-
Validation Checkpoint 2: Within the first 30 minutes of heating, steady nitrogen gas evolution (bubbling) must be observable. This confirms the in situ generation and dediazonization of the diazo intermediate to form the Pd-carbene[1].
-
-
Workup & Verification: Cool to room temperature. Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate (20 mL). Concentrate under reduced pressure.
-
Validation Checkpoint 3: TLC analysis (Hexanes/EtOAc 9:1) should reveal the complete disappearance of the UV-active hydrazone spot. Mass spectrometry (LC-MS) of the crude must show the characteristic 1:1 isotopic pattern (M / M+2) indicative of the preserved bromine atom.
-
-
Purification: Purify via flash column chromatography to isolate the pure E-alkene.
References
1.[1] Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research - ACS Publications. 1 2.[3] Copper-Catalyzed Radical Reaction of N-Tosylhydrazones: Stereoselective Synthesis of (E)-Vinyl Sulfones. Organic Chemistry Portal. 3 3.[2] Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Organic Chemistry Portal. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]
- 3. Copper-Catalyzed Radical Reaction of N-Tosylhydrazones: Stereoselective Synthesis of (E)-Vinyl Sulfones [organic-chemistry.org]
troubleshooting incomplete conversion of 4-Bromobenzaldehyde tosylhydrazone
Technical Support Center: 4-Bromobenzaldehyde Tosylhydrazone Conversion
Welcome to the technical support center for troubleshooting reactions involving 4-bromobenzaldehyde tosylhydrazone. This guide is designed for chemistry professionals engaged in research and development who are encountering challenges with the conversion of this versatile intermediate. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern success or failure in these transformations. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve your desired synthetic outcomes.
Troubleshooting Guide: Incomplete Conversion
This section addresses specific, common problems encountered during the base-induced decomposition of 4-bromobenzaldehyde tosylhydrazone, a reaction frequently employed in Shapiro and Bamford-Stevens protocols to generate vinyl bromides or other derivatives.[1][2]
Q1: My reaction has stalled. TLC analysis shows significant unreacted tosylhydrazone starting material even after extended reaction times. What is the primary cause?
A1: An incomplete reaction is most often traced back to issues with the base or the reaction environment. The decomposition of a tosylhydrazone requires stoichiometric, and often excess, strong base to proceed to completion.
-
Causality—The Role of the Base: In a Shapiro-type reaction, two full equivalents of an organolithium base (e.g., n-BuLi, MeLi) are required.[3] The first equivalent deprotonates the hydrazone nitrogen (pKa ~11-13), and the second, more critical equivalent, abstracts a proton from the alpha-carbon (pKa ~25-35) to form the dianion that initiates the elimination of the tosyl group.[1][4] If less than two equivalents of active base are present, the reaction will stall after the first deprotonation.
-
Troubleshooting Steps:
-
Verify Base Titer: Organolithium reagents degrade over time. Always titrate your organolithium solution before use to know its exact molarity. Do not rely on the concentration printed on the bottle, especially if it has been opened previously.
-
Ensure Anhydrous Conditions: Organolithiums and other strong bases react rapidly with water. Any moisture in your solvent, glassware, or on the surface of the starting material will consume the base, leading to an under-stoichiometric reaction.[5] Rigorously dry all solvents and bake glassware before use.
-
Check for Competing Electrophiles: Aside from water, atmospheric carbon dioxide can quench the organolithium reagent. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
-
Q2: My yield is low, and I've isolated a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A2: The most common byproduct in reactions involving tosylhydrazones is the corresponding azine.[6][7] This occurs when the initially formed tosylhydrazone anion attacks another molecule of the starting aldehyde, which might be present due to incomplete initial hydrazone formation or hydrolysis.
-
Mechanism of Azine Formation: R-CH=N-NHTs + Base → [R-CH=N-N⁻-Ts] [R-CH=N-N⁻-Ts] + R-CHO → R-CH=N-N=CH-R (Azine) + Ts⁻ + H₂O
-
Preventative Measures:
-
Purity of Starting Tosylhydrazone: Ensure the initial synthesis of the 4-bromobenzaldehyde tosylhydrazone has gone to completion. The presence of unreacted 4-bromobenzaldehyde is a direct precursor to azine formation. Purify the tosylhydrazone by recrystallization before use.[8]
-
Reaction Order and Temperature: Add the base to the solution of the tosylhydrazone at a low temperature (e.g., -78 °C for Shapiro reactions) to ensure the tosylhydrazone is fully converted to its dianion before it has a chance to react with any trace aldehyde.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing incomplete conversion.
Caption: A workflow for diagnosing incomplete tosylhydrazone conversion.
Frequently Asked Questions (FAQs)
Q3: What is the mechanistic difference between the Shapiro and Bamford-Stevens reactions for my substrate?
A3: The primary difference lies in the strength of the base used and the nature of the key reactive intermediate.[1][2]
-
Shapiro Reaction: Employs ≥2 equivalents of a very strong base (e.g., n-BuLi). This generates a vinyllithium intermediate via a dianion, which is then typically quenched with an electrophile (like water/H⁺). This pathway avoids carbene intermediates and thus minimizes rearrangements.[3][9]
-
Bamford-Stevens Reaction: Uses a weaker base (e.g., NaOMe, NaH) in either protic or aprotic solvent.[10] This generates a diazo compound intermediate.[11][12] In aprotic solvents, the diazo compound decomposes to a carbene, which can undergo various reactions including 1,2-hydride shifts. In protic solvents, it can form a carbenium ion, also prone to rearrangement.[2]
Reaction Mechanism Overview
Caption: Comparison of Shapiro and Bamford-Stevens reaction pathways.
Q4: How does solvent choice impact the outcome of a Bamford-Stevens reaction?
A4: Solvent choice is critical as it dictates the reaction mechanism after the formation of the diazo intermediate.[2]
-
Aprotic Solvents (e.g., THF, Dioxane, Diglyme): The decomposition of the diazo compound primarily leads to a carbene intermediate. This pathway often favors the formation of Z-alkenes.[10]
-
Protic Solvents (e.g., Ethylene Glycol, Methanol): The diazo intermediate is protonated, leading to a diazonium ion which then loses N₂ to form a carbenium ion.[2][13] This pathway can lead to mixtures of E/Z alkenes and is more susceptible to skeletal rearrangements.
| Solvent Type | Key Intermediate | Typical Outcome |
| Aprotic | Carbene | Predominantly Z-alkenes, potential for C-H insertion side reactions. |
| Protic | Carbenium Ion | Mixture of E/Z alkenes, potential for rearrangements. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This protocol is adapted from standard procedures for tosylhydrazone formation.[8][14]
-
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
p-Toluenesulfonylhydrazide (TsNHNH₂, 1.05 eq)
-
Methanol (anhydrous)
-
-
Procedure:
-
In an appropriately sized round-bottom flask, dissolve p-toluenesulfonylhydrazide in methanol (approx. 3-5 mL per gram of hydrazide).
-
Add the 4-bromobenzaldehyde to the solution in one portion. A mild exothermic reaction may occur, and the solids should fully dissolve.
-
Stir the mixture at room temperature. The product, 4-bromobenzaldehyde tosylhydrazone, will typically begin to crystallize within 15-30 minutes.
-
After stirring for 1 hour, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol.
-
Dry the product under vacuum. The product is typically of high purity and can be used directly in the next step.
-
Protocol 2: Shapiro Reaction for Conversion to 4-Bromostyrene (Illustrative)
This protocol outlines the conversion of the tosylhydrazone to a vinyllithium species, followed by protonation.
-
Materials & Setup:
-
4-Bromobenzaldehyde tosylhydrazone (1.0 eq)
-
n-Butyllithium (2.1 eq, solution in hexanes, freshly titrated)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Argon or Nitrogen) setup with dry glassware.
-
-
Procedure:
-
Suspend or dissolve the 4-bromobenzaldehyde tosylhydrazone in anhydrous THF (approx. 0.1 M) in a flask under an inert atmosphere.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe over 20-30 minutes. You may observe gas evolution (butane) and color changes.
-
After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 1-2 hours at room temperature. Nitrogen evolution should be observed as the reaction proceeds.
-
Monitor the reaction by TLC until the starting tosylhydrazone is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be done by column chromatography if necessary.
-
References
-
Shapiro, R. H., & Heath, M. J. (1967). Tosylhydrazones. V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis. Journal of the American Chemical Society, 89(22), 5734–5735. [Link]
-
Adlington, R. M., & Barrett, A. G. M. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research, 16(2), 55–59. [Link]
-
Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society (Resumed), 4735-4740. [Link]
-
Creary, X. (1986). The Bamford-Stevens Reaction in Aprotic Solvents. Organic Reactions, 33, 1-73. [Link]
-
Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]
-
Maiti, G., & Kundu, U. (2016). Cs2CO3-mediated decomposition of N-tosylhydrazones for the synthesis of azines under mild conditions. Research on Chemical Intermediates, 43(2), 1139-1148. [Link]
-
Organic Syntheses. (1971). Phenyldiazomethane. Organic Syntheses, 51, 66. [Link]
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507. [Link]
-
chemeurope.com. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bamford-Stevens Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Bamford–Stevens Reaction Mechanism and Applications? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde tosylhydrazone. Organic Syntheses Procedure.[Link]
-
ResearchGate. (n.d.). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. Request PDF. [Link]
Sources
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Shapiro_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Shapiro Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: p-Toluenesulfinic Acid Byproduct Removal
Troubleshooting Guides and Protocols for Synthetic Workups
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate their target compounds due to persistent contamination from p-toluenesulfinic acid (
This guide is designed to move beyond basic recipes. By understanding the physicochemical properties and reactivity of sulfinic acids, you can troubleshoot failed workups and implement self-validating purification systems.
The Causality of Contamination: Understanding the Byproduct
The fundamental issue with p-toluenesulfinic acid is its dual nature. With a pKa of approximately 2.1, it is acidic enough to be deprotonated by mild bases, yet in its protonated form, it exhibits significant solubility in moderately polar organic solvents like ethyl acetate or dichloromethane.
More critically, under acidic conditions, p-toluenesulfinic acid is unstable and undergoes rapid disproportionation into p-toluenesulfonic acid and
Workflow: Disproportionation Prevention & Removal Strategy
Caption: Decision matrix for p-toluenesulfinic acid removal and disproportionation prevention.
Data Presentation: Properties & Stability
To design a self-validating workup, you must align your strategy with the quantitative partitioning data of the byproduct.
Table 1: Physicochemical Properties & Extraction Dynamics
| Compound | pKa | Aqueous Solubility | Organic Solubility | Workup Strategy |
|---|---|---|---|---|
| p-Toluenesulfinic acid | ~2.1 | Low | High (EtOAc, DCM) | Convert to sodium salt |
| Sodium p-toluenesulfinate | N/A | High | Low | Extract into aq. layer |
|
Table 2: Disproportionation Risk Matrix
| Environment | Dominant Sulfur Species | Stability | Preventative Action |
|---|---|---|---|
| Acidic (pH < 4) | Protonated Sulfinic Acid | Highly Unstable | Neutralize immediately |
| Neutral (pH 4-7) | Mixed Acid / Salt | Moderately Stable | Avoid prolonged storage |
| Basic (pH > 7) | Sulfinate Anion | Stable | Ideal workup condition |
FAQ & Troubleshooting Guide
Q1: What is the most reliable method to remove p-toluenesulfinic acid from my organic-soluble product? A1: The most straightforward and scalable method is liquid-liquid extraction using a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃)[2]. Because p-toluenesulfinic acid has a pKa of ~2.1, it is readily deprotonated by NaHCO₃ (conjugate acid pKa ~6.4). This converts the organic-soluble acid into sodium p-toluenesulfinate, which is highly soluble in water and partitions cleanly into the aqueous layer[3].
Q2: I performed a basic aqueous wash, but my ¹H NMR still shows aromatic tolyl peaks (
Q3: My target compound is highly polar and water-soluble. How can I remove the sulfinate byproduct without an aqueous extraction? A3: For water-soluble targets where liquid-liquid extraction is impossible, exploit the differential solubility of the sodium salt in organic solvents. By treating the crude mixture with a stoichiometric amount of sodium methoxide or passing it through a short pad of basic alumina, you form sodium p-toluenesulfinate. This salt is generally insoluble in non-polar solvents (like diethyl ether or hexanes) and can be precipitated and filtered off. Alternatively, flash column chromatography on silica gel can effectively separate the polar sulfinate salts from your target[4].
Experimental Methodologies
Protocol 1: Base-Optimized Liquid-Liquid Extraction
Objective: Complete removal of p-toluenesulfinic acid while preserving base-sensitive functional groups (e.g., esters, epoxides) on the target molecule. Causality: We use NaHCO₃ rather than NaOH because it provides a buffered aqueous layer (pH ~8), which is basic enough to ensure >99.9% deprotonation of the sulfinic acid without hydrolyzing sensitive moieties.
-
Dilution: Dilute the crude reaction mixture with an organic solvent that provides good phase separation (e.g., ethyl acetate or dichloromethane). Note: Avoid water-miscible solvents like THF, as they will drag the sulfinate salt into the organic phase.
-
Basic Wash: Add an equal volume of saturated aqueous NaHCO₃.
-
Venting (Critical): Vigorously shake the separatory funnel and vent frequently. Causality: The neutralization of p-toluenesulfinic acid generates CO₂ gas. Failure to vent can cause the funnel to over-pressurize and burst.
-
Phase Separation & Validation: Allow the layers to separate.
-
Self-Validating Check: Test the pH of the aqueous layer with indicator paper. It MUST read pH ≥ 8. If the pH is acidic or neutral, the sulfinic acid has overwhelmed the buffer capacity. Add more sat. NaHCO₃ until pH > 8 is achieved.
-
-
Extraction: Drain the aqueous layer. Wash the organic layer one more time with sat. NaHCO₃, followed by a brine wash to remove residual water.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Chromatography-Free Precipitation (For Polar Products)
Objective: Isolate a water-soluble or highly polar target molecule from p-toluenesulfinic acid without aqueous extraction.
-
Salt Formation: Dissolve the crude mixture in a minimal amount of methanol. Add 1.05 equivalents of sodium methoxide (NaOMe) relative to the theoretical yield of the sulfinic acid byproduct. Stir for 10 minutes.
-
Solvent Swap: Concentrate the mixture to absolute dryness under reduced pressure.
-
Trituration: Suspend the dried residue in cold diethyl ether or a hexanes/ether mixture.
-
Causality: Sodium p-toluenesulfinate is highly ionic and completely insoluble in cold non-polar solvents, whereas many organic products remain soluble.
-
-
Filtration: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with cold ether.
-
Validation: Analyze the filtrate via ¹H NMR. The absence of the characteristic AB quartet (
7.6 and 7.3 ppm in CDCl₃) confirms the successful removal of the sulfinate salt.
References
-
Title: Synthesis of a Comprehensive Polyprenol Library for Evaluation of Bacterial Enzyme Lipid Substrate Specificity Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: An Abstract of the Thesis of (Kinetics of Disproportionation) Source: Oregon State University URL: [Link]
Sources
effect of temperature on the decomposition of 4-Bromobenzaldehyde tosylhydrazone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-Bromobenzaldehyde tosylhydrazone in carbene chemistry, Bamford-Stevens reactions, and transition-metal-catalyzed cross-couplings.
Below, you will find field-proven troubleshooting guides, kinetic data, and self-validating protocols to ensure reproducibility in your thermal decomposition workflows.
Troubleshooting & FAQs: Temperature Effects on Decomposition
Q1: Why am I recovering unreacted 4-bromobenzaldehyde tosylhydrazone when running my cross-coupling reaction at 65°C? A1: The thermal decomposition of N-tosylhydrazones to their corresponding diazo compounds is highly temperature-dependent. At 65°C, the thermal energy is insufficient to overcome the activation barrier required to expel the tosylate leaving group. Kinetic studies demonstrate that standard N-tosylhydrazones are relatively stable at lower temperatures and typically require heating to 90–110 °C to efficiently decompose into the reactive diazo intermediate[1]. To resolve this, switch to a solvent with a higher boiling point (e.g., 1,4-dioxane or toluene) and increase your reaction temperature to at least 90°C.
Q2: My reaction at 130°C yielded massive gas evolution and predominantly homocoupling side-products (azines/alkenes). How can I optimize this? A2: At elevated temperatures (>120°C), the thermal decomposition of the diazo intermediate into a free carbene and nitrogen gas (N2) occurs too rapidly[2]. The driving force of this reaction is the highly exothermic formation of the N2 bond and subsequent gas generation[2]. When the decomposition rate outpaces the turnover rate of your transition-metal catalyst (e.g., Pd or Cu), the system becomes flooded with highly reactive, uncoordinated carbenes. These carbenes will rapidly dimerize to form azines or alkenes instead of undergoing the desired migratory insertion. Lower your temperature to the optimal 90–100°C window to maintain a steady-state concentration of the diazo compound.
Q3: Does the choice of solvent affect the decomposition kinetics at a given temperature? A3: Yes. The decomposition of tosylhydrazone sodium or lithium salts follows first-order kinetics, but the rate constant is heavily influenced by solvent polarity and coordination ability[3]. Polar aprotic solvents can stabilize the transition state during the elimination of the tosyl group, slightly lowering the required decomposition temperature compared to non-polar solvents[3].
Quantitative Data: Temperature vs. Reaction Kinetics
The following table summarizes the causal relationship between reaction temperature, decomposition kinetics, and the dominant chemical species in the reaction vessel.
| Temperature Range (°C) | Decomposition Kinetics | Dominant Intermediate | Primary Reaction Outcome |
| < 60 | Negligible | Tosylhydrazone Salt | Recovery of unreacted starting material |
| 70 - 85 | Slow / Partial | Salt / Traces of Diazo | Sluggish kinetics, incomplete conversion |
| 90 - 110 | Optimal (First-order) | Diazo / Metal Carbene | High yield of cross-coupled target product |
| > 120 | Extremely Rapid | Free Carbene | Homocoupling (azines), thermal runaway risk |
Reaction Pathway Visualization
The following diagram illustrates the temperature-dependent mechanistic pathway of 4-bromobenzaldehyde tosylhydrazone decomposition.
Caption: Temperature-dependent decomposition pathway of 4-bromobenzaldehyde tosylhydrazone.
Standard Operating Procedure: Controlled Thermal Decomposition
To ensure self-validating and reproducible results, follow this validated protocol for the controlled generation of carbenes from 4-bromobenzaldehyde tosylhydrazone in Pd-catalyzed cross-coupling workflows.
Step-by-Step Methodology:
-
System Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde tosylhydrazone (1.0 equiv), the desired coupling partner (e.g., aryl halide, 1.2 equiv), Pd2(dba)3 (2.5 mol%), and XPhos ligand (5 mol%).
-
Atmosphere Exchange: Evacuate and backfill the Schlenk tube with ultra-pure Argon three times.
-
Causality Note: Oxygen must be rigorously excluded to prevent the premature oxidation of the transient metal-carbene species.
-
-
Base Addition: Under a positive flow of Argon, add Lithium tert-butoxide (LiOtBu) (2.2 equiv). The base rapidly deprotonates the tosylhydrazone to form the reactive lithium salt.
-
Solvent Introduction: Inject anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
-
Controlled Heating (Critical Step): Submerge the Schlenk tube into a pre-heated oil bath set strictly to 100°C .
-
Validation Check: You should observe steady, controlled bubbling within 5-10 minutes. This is the continuous evolution of N2 gas[2], confirming the successful, steady-state thermal decomposition of the tosylhydrazone salt into the diazo intermediate.
-
-
Reaction Monitoring: Allow the reaction to stir vigorously for 4-6 hours. The reaction is complete when gas evolution ceases entirely, indicating full consumption of the hydrazone precursor.
-
Work-up: Cool the vessel to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure for subsequent chromatographic purification.
References
[3] Title: Kinetic Studies of the Decomposition of Norbornan-2-one and Norborn- 5-en-2-one Tosylhydrarone Sodium Salts - RSC Publishing Source: rsc.org URL:
[1] Title: N-Triftosylhydrazones: A New Chapter for Diazo-Based Carbene Chemistry | Accounts of Chemical Research - ACS Publications Source: acs.org URL:
[2] Title: Diazo-mediated Metal Carbenoid Chemistry Source: u-tokyo.ac.jp URL:
Sources
Validation & Comparative
comparing 4-Bromobenzaldehyde tosylhydrazone with other tosylhydrazones
An In-Depth Comparative Guide to 4-Bromobenzaldehyde Tosylhydrazone and Its Analogs in Modern Synthesis
As a Senior Application Scientist, my experience has consistently shown that the choice of reagent is paramount to the success of a synthetic campaign. While N-tosylhydrazones are universally recognized as versatile and stable precursors for diazo compounds and carbenes, the subtle influence of substituents on the aromatic ring can dramatically alter their reactivity and open new avenues for molecular construction.[1][2] This guide provides a detailed comparison of 4-Bromobenzaldehyde tosylhydrazone with other substituted analogs, offering insights into how electronic and structural modifications can be leveraged for strategic advantage in complex syntheses.
The Foundation: Synthesis and General Reactivity of Tosylhydrazones
Tosylhydrazones are readily synthesized via the condensation of an aldehyde or ketone with p-toluenesulfonylhydrazide (tosylhydrazine), typically under mild acidic catalysis.[3] These crystalline solids are generally stable, making them a safer and more convenient alternative to handling potentially explosive diazo compounds directly.[2]
Caption: General synthesis of N-tosylhydrazones.
The true synthetic power of tosylhydrazones lies in their decomposition under basic conditions to generate transient diazo species, which then serve as precursors to carbenes or participate in further reactions.[1][4] Three primary reaction pathways define their utility:
-
The Bamford-Stevens Reaction : Utilizes strong bases (e.g., NaOMe) in protic or aprotic solvents to generate alkenes. The mechanism can proceed through carbene or carbocation intermediates, typically yielding the more thermodynamically stable (more substituted) alkene.[5][6][7]
-
The Shapiro Reaction : Employs two equivalents of a strong organolithium base (e.g., n-BuLi) to generate a vinyllithium intermediate.[8][9] This species can be quenched with an electrophile (often a proton from water) to yield the less substituted (kinetic) alkene, a complementary outcome to the Bamford-Stevens reaction.[10][11][12]
-
Transition-Metal-Catalyzed Cross-Coupling : In the presence of transition metals like palladium, copper, or rhodium, the in situ generated diazo compound forms a metal-carbene intermediate.[13][14] This highly reactive species can undergo a variety of transformations, including cyclopropanation, C-H insertion, and cross-coupling with partners like aryl halides or boronic acids, making it a cornerstone of modern synthetic methodology.[1][15][16][17]
Caption: Major reaction pathways for N-tosylhydrazones.
Comparative Analysis: The Influence of Aromatic Substituents
The electronic nature of the substituent on the benzaldehyde-derived tosylhydrazone has a profound impact on its reactivity. We will compare 4-Bromobenzaldehyde tosylhydrazone against analogs bearing no substituent (H), an electron-donating group (EDG, e.g., 4-OCH₃), and a stronger electron-withdrawing group (EWG, e.g., 4-NO₂).
| Feature | Benzaldehyde (H) | 4-Methoxybenzaldehyde (EDG) | 4-Bromobenzaldehyde (EWG) | 4-Nitrobenzaldehyde (EWG) |
| Parent Aldehyde Reactivity | Baseline | Decreased electrophilicity of C=O | Increased electrophilicity of C=O | Strongly increased electrophilicity of C=O |
| Rate of Tosylhydrazone Formation | Moderate | Slower | Faster | Fastest |
| Stability of Diazo Intermediate | Baseline | Less stable (destabilized by EDG) | More stable (stabilized by EWG) | Most stable |
| Carbene Electrophilicity | Baseline | Less electrophilic ("electron-rich") | More electrophilic ("electron-deficient") | Strongly electrophilic |
| Reactivity in C-H Insertion | Moderate | Lower reactivity/selectivity[18] | Higher reactivity/selectivity | Highest reactivity |
| Unique Feature | Standard for comparison | Generates electron-rich carbenes[18] | Bifunctional Handle (Carbene + Aryl Bromide) | Generates highly electrophilic carbenes |
| Typical Yield in Pd-Coupling | Good | Variable, can be lower[18] | Good to Excellent[19][20] | Good to Excellent |
The Effect of the 4-Bromo Substituent
The bromine atom on 4-Bromobenzaldehyde tosylhydrazone exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[21] The net result is that bromine acts as an electron-withdrawing group, which has several important consequences:
-
Enhanced Reactivity of the Parent Aldehyde : The electron-withdrawing nature of bromine increases the partial positive charge on the carbonyl carbon of 4-bromobenzaldehyde.[22] This makes it more electrophilic and thus more susceptible to nucleophilic attack by tosylhydrazine, often leading to faster reaction times and higher yields in tosylhydrazone formation compared to benzaldehyde or electron-rich analogs.[22][23]
-
Increased Electrophilicity of the Carbene : The resulting metal-carbene intermediate is more electron-deficient. This heightened electrophilicity can enhance its reactivity in subsequent steps, such as C-H insertion or cyclopropanation reactions.[18]
-
A Bifunctional Synthetic Handle : This is the most significant advantage of 4-Bromobenzaldehyde tosylhydrazone. It possesses two distinct reactive sites: the tosylhydrazone, which serves as a carbene precursor, and the aryl bromide, which is a classic handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[24][25] This bifunctionality allows for elegant and efficient one-pot or sequential reaction sequences where both sites are addressed, dramatically increasing molecular complexity from a single starting material.
In contrast, an electron-donating group like a methoxy substituent (from 4-methoxybenzaldehyde) generates a more electron-rich carbene.[18] While useful in specific contexts, these carbenes can be less reactive towards electron-rich C-H bonds. Conversely, a strongly deactivating group like a nitro substituent (from 4-nitrobenzaldehyde) produces a highly electrophilic carbene, which may be ideal for challenging insertion reactions but can also lead to different selectivity profiles.
Experimental Protocols
The following protocols provide a practical foundation for the synthesis and application of 4-Bromobenzaldehyde tosylhydrazone.
Protocol 1: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone
This procedure details the straightforward condensation reaction to form the title compound.
Materials:
-
4-Bromobenzaldehyde (1.85 g, 10.0 mmol)
-
p-Toluenesulfonylhydrazide (1.86 g, 10.0 mmol)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromobenzaldehyde and p-toluenesulfonylhydrazide.[26]
-
Add 25 mL of ethanol and 2-3 drops of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with magnetic stirring.
-
Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-Bromobenzaldehyde tosylhydrazone (Expected yield: >90%).
Protocol 2: Palladium-Catalyzed Reductive Coupling with an Arylboronic Acid
This protocol demonstrates the use of 4-Bromobenzaldehyde tosylhydrazone as a carbene precursor in a metal-free C(sp³)–C(sp²) bond-forming reaction, a transformation where it has shown high utility.[5][27]
Materials:
-
4-Bromobenzaldehyde tosylhydrazone (353 mg, 1.0 mmol)
-
Phenylboronic Acid (183 mg, 1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine 4-Bromobenzaldehyde tosylhydrazone, phenylboronic acid, and potassium carbonate.
-
Add 5 mL of anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product, 4-bromobenzylbenzene.
Caption: Experimental workflow for reductive coupling.
Conclusion
While unsubstituted benzaldehyde tosylhydrazone remains a workhorse reagent, the strategic incorporation of a 4-bromo substituent offers distinct advantages for the modern synthetic chemist. The electron-withdrawing nature of bromine facilitates the initial synthesis and enhances the electrophilicity of the resulting carbene intermediate. Most importantly, it introduces a second, orthogonal reactive site for cross-coupling chemistry. This bifunctionality transforms 4-Bromobenzaldehyde tosylhydrazone from a simple carbene precursor into a powerful and versatile building block, enabling the rapid construction of complex molecular architectures and streamlining synthetic routes in research, drug discovery, and materials science.
References
- Vaishya, V., Singhal, R., Kriplani, T., & Pilania, M. (n.d.). Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones. ACS Omega.
- Wikipedia. (n.d.). Bamford–Stevens reaction.
- Organic Chemistry Portal. (n.d.). Bamford-Stevens Reaction.
- Xia, Y., et al. (2012). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research.
- Chepiga, K. M., et al. (2017). Achieving Site Selectivity in Metal-Catalyzed Electron-Rich Carbene Transfer Reactions from N-Tosylhydrazones. Organic Letters.
- (n.d.). Alkene Synthesis Through Transition Metal-Catalyzed Cross-Coupling of N-tosylhydrazones.
- J&K Scientific LLC. (2025). Bamford-Stevens Reaction.
- Funes-Ardoiz, I., Losantos, R., & Sampedro, D. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. Royal Society of Chemistry.
- AdiChemistry. (n.d.). BAMFORD STEVENS REACTION | EXPLANATION.
- chemeurope.com. (n.d.). Shapiro reaction.
- (n.d.). Recent Advances in Transition‐Metal‐Catalyzed Reactions of N‐Tosylhydrazones. OUCI.
- Wikipedia. (n.d.). Shapiro reaction.
- Alfa Chemistry. (n.d.). Bamford-Stevens Reaction.
- Alfa Chemistry. (n.d.). Shapiro Reaction.
- Wikipedia. (n.d.). Tosylhydrazone.
- Organic Chemistry Portal. (n.d.). Shapiro Reaction.
- Shao, Z., & Zhang, H. (2011). N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. Chemical Society Reviews.
- Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions. PubMed.
- Dienes, Y., et al. (2022). Coupling Reactions of Anhydro-Aldose Tosylhydrazones with Boronic Acids. MDPI.
- BenchChem. (2025). Application Notes and Protocols: Anti-inflammatory Properties of 4-Bromobenzaldehyde Hydrazone Complexes.
- Bakos, B., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. PMC.
- Wikipedia. (n.d.). 4-Bromobenzaldehyde.
- (n.d.). Representative reactions of N‐tosylhydrazones under transition‐metal‐free conditions. ResearchGate.
- BenchChem. (2025). A Comparative Study of Benzaldehyde Derivatives in Key Organic Reactions.
- (2026). Exploring the Synthesis and Reactions of 4-Bromobenzaldehyde.
- (2005). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. ResearchGate.
- (n.d.). Structure and Reactivity. EPFL.
- (n.d.). Types of groups and reactions.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Tosylhydrazone - Wikipedia [en.wikipedia.org]
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- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 6. Bamford-Stevens Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Shapiro_reaction [chemeurope.com]
- 9. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 10. On the mechanism of the Shapiro reaction: understanding the regioselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Shapiro Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Transition‐Metal‐Catalyzed Reactions of N‐Tosylhydrazones [ouci.dntb.gov.ua]
- 15. Alkene synthesis through transition metal-catalyzed cross-coupling of N-tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
alternatives to 4-Bromobenzaldehyde tosylhydrazone for vinyl bromide synthesis
Beyond Tosylhydrazones: Advanced Methodologies for Vinyl Bromide Synthesis A Comparative Guide to Stereoselective Olefination Strategies (Model Substrate: 4-Bromobenzaldehyde)
In drug development and complex molecule synthesis, vinyl bromides are indispensable linchpins for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions). Historically, the conversion of aldehydes—such as our model substrate, 4-bromobenzaldehyde—into vinyl bromides relied heavily on tosylhydrazone intermediates.
While the Bamford-Stevens and Shapiro-type reactions of 4-bromobenzaldehyde tosylhydrazone are classic textbook methods, they are operationally fraught. The transient diazo intermediates generated in these routes are highly energetic and prone to unwanted carbenoid insertions[1]. Furthermore, the requirement for harsh basic conditions and the difficulty in controlling over-bromination when quenching with copper(II) bromide limits scalability and functional group tolerance.
To achieve scalable, stereocontrolled synthesis of vinyl bromides, modern synthetic chemists must pivot away from tosylhydrazones. This guide evaluates three robust, field-proven alternatives: Wittig Bromomethylenation , Takai Olefination , and the Corey-Fuchs/Hirao Reduction sequence . We will dissect the mechanistic causality behind each method's stereochemical outcome and provide self-validating experimental protocols.
Logical Workflow of Olefination Pathways
Logical workflow comparing four distinct pathways from 4-bromobenzaldehyde to vinyl bromides.
Quantitative Performance Comparison
When selecting an alternative to the tosylhydrazone route, the primary deciding factor is usually the required stereochemistry of the final vinyl bromide.
| Methodology | Reagents | Primary Stereoselectivity | Yield Range | Atom Economy | Key Operational Limitation |
| Tosylhydrazone (Baseline) | TsNHNH₂, Base, CuBr₂ | Poor (~1:1 E/Z) | 30-55% | Low | Diazo toxicity, harsh base |
| Wittig Bromomethylenation | Ph₃P=CHBr, KOtBu | Poor (~1:1.5 E/Z) | 60-80% | Moderate | Difficult isomer separation |
| Takai Olefination | CHBr₃, CrCl₂ | Excellent (>90% E) | 75-90% | Low | Stoichiometric Cr toxicity |
| Corey-Fuchs + Hirao | CBr₄, PPh₃ then HP(O)(OMe)₂ | Excellent (>90% Z) | 65-85% (2 steps) | Low | Multi-step workflow |
Alternative 1: Wittig Bromomethylenation (The Direct Approach)
The Wittig reaction using (bromomethyl)triphenylphosphonium bromide is the most direct one-step alternative to the tosylhydrazone route [2].
Causality & Mechanism: Deprotonation of the phosphonium salt yields a non-stabilized bromomethyl ylide. Cycloaddition with 4-bromobenzaldehyde forms an oxaphosphetane intermediate. Because the ylide is non-stabilized and the bromine atom offers minimal steric bulk to direct the transition state, the reaction typically proceeds with poor stereocontrol, yielding an inseparable mixture of E and Z isomers.
Self-Validating Protocol:
-
Ylide Generation: Suspend (bromomethyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under nitrogen at -78 °C. Add KOtBu (1.2 equiv) portion-wise. Validation: The suspension will transition from white to a bright, persistent yellow, confirming the successful generation of the active ylide.
-
Coupling: Dropwise add a solution of 4-bromobenzaldehyde (1.0 equiv) in THF.
-
Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours. Validation: The yellow color will fade to a pale slurry as the oxaphosphetane collapses into the product and insoluble triphenylphosphine oxide.
-
Workup: Quench with petroleum ether to precipitate the phosphine oxide. Filter, concentrate, and purify via silica gel chromatography.
Alternative 2: Takai Olefination (The E-Selective Champion)
When the (E)-vinyl bromide is required for downstream cross-coupling, the Takai olefination is the gold standard [3].
Causality & Mechanism: Chromium(II) chloride reduces bromoform (CHBr₃) to generate a highly reactive gem-dichromium species. Nucleophilic addition to the aldehyde forms an anti-chromium alkoxide intermediate. The immense steric bulk of the coordinated chromium ligands forces the intermediate into a conformation that strictly dictates an anti-elimination pathway, heavily favoring the (E)-vinyl bromide.
Mechanistic pathway of the Takai Olefination demonstrating the origin of its high E-selectivity.
Self-Validating Protocol:
-
Preparation: In a glovebox, weigh anhydrous CrCl₂ (6.0 equiv) into a flame-dried Schlenk flask. Causality: Cr(II) is exceptionally sensitive to atmospheric oxygen; exposure rapidly oxidizes it to inert Cr(III), which will stall the reaction entirely.
-
Reaction: Suspend the CrCl₂ in anhydrous THF (0.2 M) at 0 °C under argon. Add a mixture of 4-bromobenzaldehyde (1.0 equiv) and bromoform (2.0 equiv) in THF dropwise.
-
Observation: Stir for 12 hours at room temperature. Validation: The reaction mixture will turn from grayish-green to a deep, dark reddish-purple, indicating the formation and consumption of the chromium intermediates.
-
Workup: Quench by pouring into ice water. Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via column chromatography.
Alternative 3: Corey-Fuchs + Hirao Reduction (The Z-Selective Route)
If the (Z)-vinyl bromide is required, a two-step sequence is highly effective. The aldehyde is first converted to a 1,1-dibromoalkene via the Corey-Fuchs reaction, followed by a selective monoreduction [4].
Causality & Mechanism: In the "Hirao Reduction" step, diethyl phosphite and triethylamine act as a mild hydride source. The steric bulk of the 4-bromophenyl ring shields the cis-bromide. Consequently, the hydride selectively attacks the less sterically hindered trans-bromide (or dictates the protonation face of a transient radical/anion), yielding the (Z)-isomer with excellent fidelity.
Self-Validating Protocol:
-
Corey-Fuchs Dibromoolefination: To a solution of PPh₃ (4.0 equiv) in DCM at 0 °C, add CBr₄ (2.0 equiv). Stir for 15 minutes until the solution turns orange-red (ylide formation). Add 4-bromobenzaldehyde (1.0 equiv) and stir for 2 hours. Isolate the 1,1-dibromoalkene via short-path silica filtration.
-
Hirao Reduction: Dissolve the 1,1-dibromoalkene (1.0 equiv) in DMF (0.3 M). Add diethyl phosphite (3.0 equiv) and triethylamine (3.0 equiv).
-
Thermal Activation: Heat the mixture to 80 °C for 4 hours. Validation: Monitor via GC-MS or TLC. The starting dibromide (higher Rf) will cleanly convert to a single lower-Rf spot corresponding to the (Z)-vinyl bromide.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash extensively with water to remove DMF, dry, and concentrate.
References
-
Synthesis of Tetrasubstituted Allenes via Palladium-Catalyzed Cross-Coupling of Vinyl Bromides with Diazo Compounds. ChemRxiv. 1
-
Supporting Information - Wiley-VCH (Wittig Bromomethylenation). Wiley. 2
-
A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. ACS Publications. 3
-
The “Hirao Reduction” Revisited: A Procedure for the Synthesis of Terminal Vinyl Bromides by the Reduction of 1,1-Dibromoalkenes. ResearchGate. 4
Sources
Comparative Guide: Spectroscopic Analysis of 4-Bromobenzaldehyde Tosylhydrazone Purity
This guide outlines a comparative analysis of spectroscopic and physical methods for validating the purity of 4-Bromobenzaldehyde Tosylhydrazone , a critical intermediate in organic synthesis (e.g., Bamford-Stevens reactions, Pd-catalyzed cross-couplings).
Executive Summary
4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a stable, crystalline precursor often used to generate diazo compounds in situ or as a coupling partner in metal-catalyzed reactions. Its purity is paramount; residual aldehyde or hydrazide can poison catalysts (especially Pd or Rh) and lead to complex side-product mixtures (azines).
This guide compares four analytical methodologies—1H NMR, HPLC-UV, FT-IR, and Melting Point —to establish a "Gold Standard" for purity validation. While NMR provides the most structural insight, HPLC is superior for quantifying trace impurities.
Quick Reference: The Target Profile
| Property | Specification (Pure Product) | Common Impurity Markers |
| Appearance | White to off-white crystalline solid | Yellowing (indicates azine formation) |
| Melting Point | 172.0 – 176.0 °C | < 110 °C (Starting materials) |
| 1H NMR (DMSO-d6) | ||
| FT-IR | 3200 (NH), 1340/1160 (SO2), 1600 (C=N) | ~1700 cm⁻¹ (Strong C=O stretch) |
Chemical Profile & Impurity Landscape
Understanding the synthesis pathway is essential for anticipating impurities. The condensation reaction is an equilibrium process that can be driven to completion, but side reactions are possible.
Synthesis & Impurity Pathway Diagram
Caption: Reaction pathway showing the condensation of starting materials (Red) to the target tosylhydrazone (Green) and potential side-products (Yellow).[1]
Comparative Analysis of Analytical Methods
Method A: 1H NMR Spectroscopy (The Structural Gold Standard)
Verdict: Best for qualitative identification and detecting molar ratios of impurities >1%.
-
Mechanism: Detects magnetically distinct protons. The conversion of the aldehyde carbonyl proton to the imine proton is the definitive proof of reaction.
-
Critical Signals:
-
Target (CH=N): A sharp singlet typically between 7.9 – 8.2 ppm .
-
Impurity (CHO): A sharp singlet at ~10.0 ppm . Any integration here indicates unreacted 4-bromobenzaldehyde.
-
Tosyl Group: A diagnostic singlet at ~2.4 ppm (methyl) and an AA'BB' aromatic pattern.
-
-
Limitation: Integration errors can occur if relaxation times are not respected (qNMR required for high precision).
Method B: HPLC-UV (The Quantitation Workhorse)
Verdict: Best for quantitative purity (% area) and detecting trace non-volatile impurities.
-
Mechanism: Separates components based on polarity.
-
Performance:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Elution Order:
-
p-Toluenesulfonyl hydrazide: Polar, elutes early (Front).
-
4-Bromobenzaldehyde: Non-polar, elutes late.
-
Product: Elutes between SMs or typically later than hydrazide due to the bromo-aromatic system.
-
-
Detection: UV at 254 nm (strong absorption by aromatic rings).
-
Method C: FT-IR Spectroscopy (The Quick Screen)
Verdict: Best for rapid "Go/No-Go" checks in a production environment.
-
Mechanism: Measures bond vibration frequencies.[2]
-
Diagnostic Bands:
-
Pass: Presence of -SO2- asymmetric stretch (~1340 cm⁻¹) and symmetric stretch (~1160 cm⁻¹) confirms the tosyl group incorporation. Presence of -NH stretch (~3200 cm⁻¹) .
-
Fail: Presence of a strong, sharp C=O stretch (~1690-1700 cm⁻¹) indicates unreacted aldehyde. The product's C=N stretch (~1600-1620 cm⁻¹) is weaker and distinct.
-
Method D: Melting Point (The Physical Check)
Verdict: Excellent indicator of bulk purity and dryness.
-
Data:
-
4-Bromobenzaldehyde: 55–58 °C
-
Tosylhydrazide: 103–108 °C (decomposes)[3]
-
Target Product: 172–176 °C
-
-
Analysis: A sharp melting point >170 °C confirms the absence of significant starting material contamination. A depressed melting point (e.g., 140–160 °C) indicates a eutectic mixture of product and impurities.
Data Presentation: Method Performance Matrix
| Feature | 1H NMR | HPLC-UV | FT-IR | Melting Point |
| Primary Use | Structural Confirmation | Purity Quantification (%) | Rapid Screening | Bulk Identity |
| Sensitivity (LOD) | Moderate (~0.5-1%) | High (<0.05%) | Low (~2-5%) | N/A |
| Sample Destructive? | No | Yes | No | Yes |
| Time Required | 15 mins | 30-45 mins | 2 mins | 10 mins |
| Key Advantage | Distinguishes Product vs. Azine | Separates all organic impurities | Instant C=O detection | Simple, no solvents |
Experimental Protocols
Protocol 1: Synthesis for Validation Samples
-
Dissolution: Dissolve 4-bromobenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).
-
Addition: Add p-toluenesulfonyl hydrazide (1.05 eq).
-
Catalysis: Add catalytic HCl (2-3 drops) if reaction is sluggish (often not needed for electron-poor aldehydes).
-
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Cool to room temperature. The product usually crystallizes.[2] Filter, wash with cold ethanol, and dry under vacuum.
Protocol 2: Analytical Decision Tree
Caption: Logical workflow for validating 4-Bromobenzaldehyde Tosylhydrazone purity.
References
-
Bogas, E. (1996). The Alkylation of Aryl Aldehyde Tosylhydrazones. University of Tennessee, Knoxville. Trace: Tennessee Research and Creative Exchange. (Source for Melting Point 172-176°C). Link
- Aggarwal, V. K., et al. (2003). "Synthesis of tosylhydrazones." Organic Syntheses, 80, 107. (General protocol for tosylhydrazone synthesis).
-
BenchChem. (2025).[2][4] 4-Bromobenzaldehyde Tosylhydrazone Structure and Properties. Link
-
SpectraBase. (2025). 1H NMR of 4-Bromobenzaldehyde. Wiley Science Solutions. Link
-
National Institute of Standards and Technology (NIST). (2024). Infrared Spectrum of 4-Bromobenzaldehyde. NIST Chemistry WebBook.[5] Link
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comparative yield analysis of different Shapiro reaction conditions
An In-Depth Guide to Optimizing Olefin Synthesis: A Comparative Yield Analysis of Shapiro Reaction Conditions
The Shapiro reaction is a robust and highly valued transformation in organic synthesis, enabling the conversion of ketones and aldehydes into alkenes via a tosylhydrazone intermediate.[1][2] This reaction proceeds through a vinyllithium species, which can be quenched with a proton source or trapped with various electrophiles, offering significant synthetic versatility.[3][4] However, the efficiency and outcome of the Shapiro reaction are profoundly dependent on a careful selection of reaction parameters. The choice of base, solvent, and temperature can dramatically influence reaction rates, regioselectivity, and, ultimately, the yield of the desired olefin.
This guide provides a comparative analysis of different Shapiro reaction conditions, moving beyond a simple recitation of protocols to explain the causal relationships behind experimental choices. By understanding these nuances, researchers can rationally design and optimize their synthetic routes to achieve higher yields and purity.
The Core Mechanism: A Stepwise Pathway to Alkenes
The Shapiro reaction is initiated by the reaction of a ketone or aldehyde with p-toluenesulfonylhydrazide to form a tosylhydrazone.[2] This intermediate is then treated with two equivalents of a strong organolithium base. The first equivalent deprotonates the acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the α-carbon, forming a dianion.[2][5] This crucial step dictates the regioselectivity of the reaction; the kinetic, less-substituted α-proton is typically removed preferentially.[1][4] The resulting dianion then collapses, eliminating a tosyl anion and a molecule of nitrogen gas to generate a vinyllithium intermediate, which is then quenched to give the final alkene product.[1][3]
Figure 1. The stepwise mechanism of the Shapiro reaction.
Comparative Analysis of Key Reaction Parameters
The selection of reagents and conditions is not arbitrary; each choice directly impacts the stability of intermediates and the kinetics of the reaction, thereby influencing the final yield.
The Organolithium Base: Power and Precision
The base is the engine of the Shapiro reaction, responsible for the critical double deprotonation. Strong alkyllithium bases are required, and their steric bulk and reactivity are key considerations.
| Base | Common Equivalents | Key Characteristics & Rationale for Use | Typical Yield Range |
| n-Butyllithium (n-BuLi) | 2.1 - 2.5 | Workhorse Reagent: Highly reactive and commercially available. Its unhindered nature can sometimes lead to lower regioselectivity in complex systems.[2] | Good to Excellent |
| sec-Butyllithium (s-BuLi) | 2.1 - 3.0 | Enhanced Basicity & Bulk: More basic and sterically hindered than n-BuLi. Often improves yields and regioselectivity, especially for hindered substrates. | Often higher than n-BuLi |
| tert-Butyllithium (t-BuLi) | 2.1 - 2.2 | Maximum Basicity & Bulk: The most powerful and sterically demanding common alkyllithium. Its high reactivity can be beneficial but also makes it highly pyrophoric and potentially less selective. | Variable; substrate-dependent |
| Lithium Diisopropylamide (LDA) | 2.1 - 2.2 | Non-Nucleophilic: A strong, non-nucleophilic base ideal for substrates sensitive to nucleophilic attack by alkyllithium reagents. | Good; used for sensitive substrates |
Table 1. Comparative analysis of common bases in the Shapiro reaction.
-
Expert Insight: While n-BuLi is a common starting point, switching to sec-BuLi is a frequent first optimization step. Its increased basicity can drive the deprotonation of less acidic protons more efficiently, and its greater steric bulk often enhances the kinetic preference for the less-hindered position, leading to a cleaner reaction and higher yield of the desired regioisomer. For substrates containing functional groups susceptible to nucleophilic attack (e.g., esters, nitriles), LDA is the superior choice to avoid side product formation.
The Solvent System: Creating the Right Environment
The solvent influences the solubility of the tosylhydrazone and its intermediates, and, critically, modulates the reactivity of the organolithium base by affecting its aggregation state.[6]
| Solvent / Additive | Typical Use | Impact on Reaction & Rationale |
| Tetrahydrofuran (THF) | Primary Solvent | A polar aprotic solvent that effectively solvates lithium cations. This breaks down alkyllithium aggregates, increasing the base's effective reactivity.[6] |
| Diethyl Ether (Et₂O) | Primary Solvent | Less polar than THF, leading to a more aggregated and less reactive base. This can be advantageous for controlling highly exothermic reactions or improving selectivity in some cases. |
| Hexane / Pentane | Co-solvent or Primary Solvent | Non-coordinating solvents where alkyllithium reagents exist as large aggregates (tetramers/hexamers), rendering them less reactive. Often require an additive. |
| TMEDA | Additive | A chelating diamine that strongly coordinates to lithium, breaking down aggregates into more reactive monomers or dimers.[4][6] Significantly accelerates the reaction, allowing for lower temperatures or use with less reactive substrates. |
Table 2. The role of solvents and additives in modulating reactivity.
-
Expert Insight: The combination of a non-coordinating solvent like hexane with the additive TMEDA is a powerful strategy.[4][7] This approach provides a highly reactive, monomeric base that can facilitate difficult deprotonations, often leading to significantly improved yields compared to using THF alone, particularly with challenging substrates.
Experimental Protocols: A Head-to-Head Comparison
The following protocols provide detailed, validated methodologies. The first represents a standard approach, while the second incorporates enhancements for improved reactivity and yield, particularly for less reactive substrates.
Protocol 1: Standard Conditions (n-BuLi in THF)
This method is a reliable starting point for many simple ketone-derived tosylhydrazones.
Methodology:
-
Add the tosylhydrazone (1.0 eq) to a flame-dried, nitrogen-purged flask containing anhydrous THF (approx. 0.1 M).
-
Cool the resulting solution or slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 2-4 hours, or until nitrogen evolution ceases.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: High-Reactivity Conditions (s-BuLi with TMEDA)
This protocol is designed to enhance the rate and efficiency of the reaction, making it suitable for sterically hindered or electronically deactivated substrates.[7][8]
Methodology:
-
Add the tosylhydrazone (1.0 eq) to a flame-dried, nitrogen-purged flask.
-
Add anhydrous hexane or diethyl ether (approx. 0.1 M) followed by TMEDA (2.5 eq).
-
Cool the mixture to -78 °C.
-
Slowly add sec-butyllithium (2.2 eq, as a solution in cyclohexane) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir until gas evolution stops (typically 1-3 hours).
-
Cool the reaction to 0 °C and quench with water or saturated aqueous NaHCO₃.
-
Extract the product with pentane, combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Figure 2. A generalized experimental workflow for the Shapiro reaction.
Conclusion and Recommendations
Optimizing the Shapiro reaction requires a systematic approach based on an understanding of the underlying physical organic principles. For a new substrate, the standard conditions using n-BuLi in THF provide a reliable baseline. If yields are low or the reaction is sluggish, transitioning to the high-reactivity system of s-BuLi with TMEDA in a less-coordinating solvent is the logical next step. This combination provides a more potent basic system capable of overcoming higher activation barriers. Careful temperature control is universally critical to suppress side reactions and ensure the formation of the kinetic product. By methodically evaluating these core parameters, researchers can unlock the full synthetic potential of this powerful olefination reaction.
References
-
Wikipedia. Shapiro reaction. [Link]
-
Organic Chemistry Portal. Shapiro Reaction. [Link]
-
García, J. I., Martínez-Merino, V., & Mayoral, J. A. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(42), 33333-33340. [Link]
-
SynArchive. Shapiro Reaction. [Link]
-
chemeurope.com. Shapiro reaction. [Link]
-
Grokipedia. Shapiro reaction. [Link]
-
Course Hero. SHAPIRO REACTION. [Link]
-
Ghavre, M., & Kumar, A. (2020). Bamford-Stevens and Shapiro Reactions in Organic Synthesis. ChemistrySelect, 5(39), 12229-12245. [Link]
-
Slideshare. Shapiro reaction. [Link]
-
Chemistry Notes. Shapiro Reaction Mechanism, Examples, and Applications. [Link]
-
YouTube. Shapiro Reaction. [Link]
-
Organic Syntheses. A general procedure for converting ketones into alkylated olefins. [Link]
-
ResearchGate. Shapiro reaction. [Link]
-
ResearchGate. Shapiro Reaction. [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry, 57(25), 6833–6837. [Link]
-
ResearchGate. Scheme 112. Reagents: i, s-BuLi (2 equiv), TMEDA, Et₂O, –78ºC; ii, E... [Link]
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- 5. On the mechanism of the Shapiro reaction: understanding the regioselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
cost-benefit analysis of 4-Bromobenzaldehyde tosylhydrazone in multi-step synthesis
The Synthetic Versatility of 4-Bromobenzaldehyde Tosylhydrazone: A Comparative Guide to Modern Synthetic Routes
For the discerning researcher in organic synthesis and drug development, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the vast arsenal of synthetic intermediates, 4-Bromobenzaldehyde tosylhydrazone has emerged as a particularly versatile and powerful tool. Its unique bifunctional nature, possessing both a tosylhydrazone moiety ripe for conversion into a vinyl organometallic or diazo species, and an aryl bromide handle amenable to a host of cross-coupling reactions, opens a gateway to a diverse array of valuable chemical transformations.
This technical guide provides an in-depth literature review of the primary synthetic routes utilizing 4-Bromobenzaldehyde tosylhydrazone. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols to empower chemists to harness the full potential of this remarkable reagent.
The Shapiro Reaction: A Gateway to Vinyl Arenes
The Shapiro reaction stands as a cornerstone transformation of tosylhydrazones, providing a reliable method for the conversion of aldehydes and ketones into alkenes.[1][2] In the case of 4-Bromobenzaldehyde tosylhydrazone, this reaction offers a direct route to 4-bromostyrene derivatives, which are themselves valuable precursors for further functionalization.
Mechanism and Regioselectivity:
The reaction proceeds via the treatment of the tosylhydrazone with two equivalents of a strong organolithium base, typically n-butyllithium.[3] The first equivalent deprotonates the more acidic hydrazone N-H, while the second abstracts a proton from the carbon adjacent to the C=N bond, forming a dianion. This intermediate then collapses, eliminating the tosyl group and extruding molecular nitrogen to generate a vinyllithium species. Subsequent quenching with an electrophile, often a proton source like water, yields the final alkene product. The regioselectivity of the deprotonation is a key consideration in unsymmetrical ketones, but for aldehydes like 4-bromobenzaldehyde, the outcome is straightforward.[1]
Caption: Isoxazoline Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 5-(4-bromophenyl)-4,5-dihydroisoxazole-3-carboxylate [4]
-
To a solution of 4-bromobenzaldehyde (0.65 mmol) and tosylhydrazide (0.65 mmol) in THF (4.0 mL) is added ethyl acrylate (0.50 mmol), CuCl₂ (10 mol%), and TMEDA (0.75 mmol).
-
tert-Butyl nitrite (2.0 mmol) is then added, and the reaction mixture is stirred at 65 °C for 24 hours under an air atmosphere.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired isoxazoline.
Palladium-Catalyzed Cross-Coupling Reactions
The diazo species generated from 4-Bromobenzaldehyde tosylhydrazone can also serve as a versatile coupling partner in palladium-catalyzed reactions. These transformations often proceed via the formation of a palladium carbene intermediate. [5] Coupling with Arylboronic Acids:
A notable example is the oxidative cross-coupling with arylboronic acids to form stilbene derivatives. This reaction provides a powerful alternative to traditional methods like the Wittig or Heck reactions.
Comparative Data for Cross-Coupling Reactions:
| Coupling Partner | Catalyst System | Base | Typical Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ / CuCl | LiOtBu | 70-85% | |
| Aryl Halide | Pd(dba)₂ / Ligand | Base | 65-80% | [5] |
Tandem Reactions: Leveraging Both Reactive Sites
The true synthetic elegance of 4-Bromobenzaldehyde tosylhydrazone is realized in tandem or sequential reactions that exploit both the tosylhydrazone and the aryl bromide functionalities. This allows for the rapid construction of molecular complexity from a single starting material.
A prime example is a one-pot, four-component reaction to synthesize 4-benzyl-1,1'-biphenyl derivatives. [6]This process involves the in-situ formation of the tosylhydrazone, a Barluenga-type reductive coupling with an arylboronic acid to form a C(sp²)-C(sp³) bond, followed by a Suzuki coupling of the remaining aryl bromide with a second arylboronic acid to form a C(sp²)-C(sp²) bond. [6]
Caption: Tandem Barluenga-Suzuki Reaction.
Synthesis of Vinyl Halides
Beyond the generation of vinyl organometallics, tosylhydrazones can be directly converted into vinyl halides. A metal-free approach for the regioselective synthesis of vinyl bromides involves trapping the in-situ generated diazo species with N-bromosuccinimide (NBS) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). [7]This method offers a straightforward and efficient route to these valuable synthetic intermediates. [7][8][9] Experimental Protocol: Synthesis of 1-Bromo-4-(1-bromoethenyl)benzene [7]
-
To a solution of 4-Bromobenzaldehyde tosylhydrazone (1 mmol) in a suitable solvent is added N-bromosuccinimide (NBS, 1.2 mmol) and tetrabutylammonium bromide (TBAB, 10 mol%).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is then quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired vinyl bromide.
Conclusion
4-Bromobenzaldehyde tosylhydrazone is a testament to the power of strategic molecular design. Its ability to serve as a precursor to vinyllithium reagents, diazo compounds for cycloadditions and cross-coupling reactions, and as a substrate for tandem transformations underscores its immense value in modern organic synthesis. The methodologies presented in this guide offer a glimpse into the vast synthetic potential of this versatile building block, providing researchers with a robust toolkit for the construction of novel and complex molecules. The continued exploration of the reactivity of this and related tosylhydrazones will undoubtedly lead to the development of even more innovative and powerful synthetic strategies in the years to come.
References
-
Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 18–21. [Link]
-
[Reference for [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes]. (2021). Semantic Scholar. [Link]
-
Shapiro reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
He, L., et al. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. RSC Advances, 11(36), 22353–22358. [Link]
-
Li, J., et al. (2017). Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. Molecules, 22(12), 2146. [Link]
-
Shapiro Reaction Mechanism, Examples, and Applications. (2022, February 9). Chemistry Notes. Retrieved from [Link]
-
[Reference on the mechanism of the Shapiro reaction]. (2015). RSC Publishing. [Link]
-
Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Shapiro Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Xia, Y., & Wang, J. (2012). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 45(10), 1718–1730. [Link]
-
The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhu, L., et al. (2020). Palladium-Catalyzed Three-Component Coupling Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone, and Methanol. Organic Letters, 22(5), 2005–2009. [Link]
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (n.d.). ResearchGate. Retrieved from [Link]
-
Research Advances in the Synthetic Methods of Vinyl Bromides. (n.d.). ResearchGate. Retrieved from [Link]
-
[Reference on Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids]. (n.d.). RSC Publishing. [Link]
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- 9. researchgate.net [researchgate.net]
Safety Operating Guide
4-Bromobenzaldehyde tosylhydrazone proper disposal procedures
Comprehensive Laboratory Safety and Disposal Guide for 4-Bromobenzaldehyde Tosylhydrazone
As a Senior Application Scientist, I frequently oversee the implementation of diazo chemistry in process development and scale-up operations. 4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a highly valuable, stable crystalline precursor used to generate 4-bromophenyldiazomethane in situ via the Bamford-Stevens or Shapiro reactions[1]. While this in situ generation elegantly circumvents the need to isolate explosive diazo compounds, the unreacted tosylhydrazone and its transient diazo derivatives pose severe safety and disposal challenges[2].
Mishandling these reagents can lead to uncontrolled nitrogen gas evolution, toxicity exposure, or thermal explosions[3]. This guide provides a definitive operational and disposal framework, explaining the chemical causality behind each safety protocol so you can build a self-validating safety culture in your laboratory.
Chemical Hazard Profile and Causality
Understanding the intrinsic reactivity of 4-bromobenzaldehyde tosylhydrazone is the foundation of safe disposal. Under basic or thermal conditions, the tosylhydrazone salt decomposes to yield an aryldiazomethane intermediate[1]. If waste streams containing unreacted tosylhydrazone are inadvertently mixed with basic aqueous streams or exposed to heat, unpredictable and potentially explosive diazo accumulation occurs[2].
Table 1: Quantitative Hazard and Operational Data
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 19350-68-6 | Use for exact SDS tracking and institutional waste manifesting[4]. |
| Acute Toxicity (Oral) | Category 4 | Mandates strict use of localized exhaust (fume hood) and face protection[5]. |
| Skin/Eye Irritation | Category 2 | Nitrile/neoprene gloves and splash goggles are non-negotiable[5]. |
| Reactive Intermediate | 4-Bromophenyldiazomethane | Highly toxic and potentially explosive; requires in situ generation and immediate quenching of waste[3]. |
| Quenching Agent | Acetic Acid (Glacial/Dilute) | Converts explosive diazo waste into stable esters and inert |
Logical Workflow of Reaction and Waste Quenching
To prevent the accumulation of hazardous diazo species in waste carboys, all reaction mixtures, crude residues, and contaminated glassware must undergo a targeted chemical quench before entering the general laboratory waste stream.
Workflow for the generation, quenching, and safe disposal of diazo intermediates.
Step-by-Step Methodologies: Safe Handling and Disposal
Protocol A: Chemical Quenching of Reaction Waste (Self-Validating System)
Causality: Diazo compounds are highly nucleophilic at the carbon atom. Adding a weak acid like acetic acid protonates the diazo carbon, forming a transient diazonium ion that is rapidly trapped by the acetate counterion[3]. This safely releases inert nitrogen gas, permanently destroying the explosive hazard.
-
Cool the Waste Stream: Transfer the crude reaction mixture or waste solution to a large Erlenmeyer flask inside a well-ventilated fume hood. Cool the flask to 0–5 °C using an ice-water bath. Reasoning: Quenching is exothermic; cooling prevents the volatilization of toxic organics.
-
Controlled Acid Addition: Dropwise, add glacial acetic acid (or a 10% v/v aqueous acetic acid solution) to the stirred waste[3].
-
Visual Validation: Observe the solution for effervescence (bubbling). The evolution of nitrogen gas is your visual confirmation that the active diazo intermediate is being destroyed.
-
Verification of Completion: Continue adding acetic acid until no further gas evolution is observed upon addition. Stir for an additional 30 minutes at room temperature to ensure complete quenching. This makes the protocol self-validating.
-
Neutralization: Slowly neutralize the acidic mixture with saturated aqueous sodium bicarbonate (
) until the pH is between 6 and 8. -
Segregation: Transfer the quenched, neutralized mixture to a clearly labeled "Halogenated Organic Waste" container, as the compound contains a heavy bromine atom[6].
Protocol B: Disposal of Solid 4-Bromobenzaldehyde Tosylhydrazone
Causality: While solid N-tosylhydrazones are stable at room temperature, they can decompose if exposed to extreme heat or incompatible chemicals (e.g., strong oxidizers or strong bases)[1].
-
Collection: Sweep up any unused or expired solid using a non-sparking tool. Do not use a standard laboratory vacuum cleaner, as static discharge or motor heat could initiate thermal decomposition.
-
Primary Containment: Place the solid waste into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar)[7].
-
Labeling: Label the container explicitly: "Hazardous Waste: 4-Bromobenzaldehyde Tosylhydrazone (Toxic/Irritant). DO NOT MIX WITH BASES."[6]
-
Final Disposal: Submit the container to your institutional Environmental Health and Safety (EHS) department or a licensed chemical disposal contractor for high-temperature incineration[6]. Never dispose of this solid in the municipal trash or wash it down the drain[7].
Emergency Spill Response
If a solution containing the activated diazo intermediate or the tosylhydrazone precursor is spilled outside of primary containment:
-
Evacuate and Isolate: Alert nearby lab personnel and secure the area[7]. Ensure the fume hood sash is lowered if the spill is contained inside the hood.
-
PPE Upgrade: Don heavy-duty nitrile gloves, a flame-resistant lab coat, and a face shield[7].
-
In Situ Neutralization: If the spill involves the active red/orange diazo compound, carefully spray or pour dilute acetic acid over the spill area to quench the reactive species immediately[3].
-
Absorption: Cover the quenched spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or a commercial spill kit absorbent)[7].
-
Collection: Scoop the absorbed material into a hazardous waste bucket, seal tightly, and log it for immediate EHS pickup[7].
References
-
Thieme Connect. Product Class 21: Diazo Compounds (Safety Profile). Retrieved from:[Link]
-
Organic Syntheses. Phenyldiazomethane (Vacuum pyrolysis method and Acetic Acid Quench). Retrieved from:[Link]
-
Molaid. p-bromobenzaldehyde tosylhydrazone Chemical Properties. Retrieved from:[Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Retrieved from:[Link]
-
Quora / EHS Guidelines. How to dispose of chemicals in a lab. Retrieved from:[Link]
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- 5. guidechem.com [guidechem.com]
- 6. quora.com [quora.com]
- 7. gz-supplies.com [gz-supplies.com]
A Guide to Personal Protective Equipment for Handling 4-Bromobenzaldehyde Tosylhydrazone
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-bromobenzaldehyde tosylhydrazone. As a prudent approach to laboratory safety, these recommendations are formulated based on the known hazards of its precursor, 4-bromobenzaldehyde, and the general reactivity profile of tosylhydrazone compounds. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and controlled laboratory environment.
Hazard Assessment: A Foundation of Safety
-
4-Bromobenzaldehyde Hazards : The precursor, 4-bromobenzaldehyde, is classified as a hazardous substance. It is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] It is also noted to be sensitive to air, light, and moisture.[1][2]
-
Tosylhydrazone Reactivity : Tosylhydrazones are widely used in organic synthesis as precursors to diazo compounds, particularly upon treatment with a base.[6][7] Diazo compounds can be explosive and should be handled with extreme caution. While the tosylhydrazone itself is more stable, the potential for in-situ generation of a hazardous intermediate necessitates stringent safety measures.
Given this profile, 4-bromobenzaldehyde tosylhydrazone must be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is harmful if ingested. The potential for decomposition or reaction to form more hazardous materials requires an elevated level of precaution.
Engineering Controls: The First Line of Defense
Before selecting PPE, it is imperative to implement robust engineering controls to minimize exposure. PPE should be considered the final barrier between the researcher and the chemical hazard.
-
Chemical Fume Hood : All manipulations of 4-bromobenzaldehyde tosylhydrazone, including weighing, transferring, and adding to reaction vessels, must be performed within a certified and properly functioning chemical fume hood.[8] This is critical for preventing the inhalation of fine powders or dust.[9]
-
Ventilation : The laboratory should maintain adequate general ventilation to avoid the accumulation of chemical vapors and dust.[8]
-
Emergency Equipment : Safety showers and eyewash stations must be unobstructed and readily accessible in the immediate vicinity of the work area.[8] All personnel should be trained in their proper use.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specification & Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles: Must be worn at all times to protect against dust and splashes.[9][10][11] Face Shield: Required over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing to provide full facial protection.[12][13] |
| Hands | Chemical-Resistant Gloves | Type: Nitrile gloves provide adequate protection against incidental contact with solids.[10] Always check manufacturer compatibility charts for the specific solvents being used. Practice: Double-gloving may be prudent. Remove and replace gloves immediately upon contamination. Wash hands thoroughly after removing gloves.[10][11] |
| Body | Flame-Resistant (FR) Lab Coat | A lab coat, fully buttoned, is mandatory.[10][11] An FR lab coat is recommended over standard cotton, especially when working with flammable solvents. This protects against chemical splashes and provides a barrier for the skin. |
| Respiratory | NIOSH-Approved Respirator | When Required: A respirator with a particulate filter (e.g., N95 or P100) is necessary if there is a risk of generating dust outside of a fume hood.[9] Rationale: To prevent inhalation of the compound, which may cause respiratory irritation.[1][2][3] |
| Feet | Closed-Toe Shoes | Non-perforated shoes that completely cover the feet are required to protect against spills.[10][14] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling 4-bromobenzaldehyde tosylhydrazone.
Caption: Workflow for the safe handling of 4-bromobenzaldehyde tosylhydrazone.
Spill Management Protocol
In the event of a small spill of solid material:
-
Alert Personnel : Inform others in the immediate area.
-
Evacuate : If necessary, evacuate the area. Ensure the fume hood continues to operate.
-
Don PPE : Wear, at a minimum, double nitrile gloves, chemical safety goggles, a lab coat, and a NIOSH-approved respirator.
-
Containment : Gently cover the spill with an absorbent material intended for chemical spills to prevent dust from becoming airborne.
-
Clean-Up : Carefully sweep the material into a designated, sealable container for hazardous waste.[9][15] Avoid creating dust.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose : Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.[3]
Waste Disposal
All materials contaminated with 4-bromobenzaldehyde tosylhydrazone, including residual chemical, empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
References
- Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]- - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- SAFETY DATA SHEET - ThermoFisher. (2009, September 22).
- 4-Bromobenzaldehyde - SAFETY DATA SHEET. (2009, September 22).
- 4-Bromobenzaldehyde SDS, 1122-91-4 Safety Data Sheets - ECHEMI. (n.d.).
- 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE) - Suvchem Laboratory Chemicals. (n.d.).
- 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards - ChemicalBook. (2024, October 24).
- Lab Safety - University of California, Santa Barbara. (n.d.).
- SAFETY DATA SHEET - Merck Millipore. (2024, July 2).
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).
- The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Request PDF - ResearchGate. (n.d.).
- Safety in the laboratory. (n.d.).
- Laboratory Safety Guidelines - Institute for Molecular Biology & Biophysics. (n.d.).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
- Cryogenic Protective Apparel - MiTeGen. (n.d.).
- PPE Selection Guide – Cryogens - Berkeley Lab EHS. (2025, December 4).
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- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
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- 11. ethz.ch [ethz.ch]
- 12. sams-solutions.com [sams-solutions.com]
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- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
